Technical Documentation Center

Methyl 8-chloro-1,7-naphthyridine-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 8-chloro-1,7-naphthyridine-3-carboxylate
  • CAS: 1394003-92-9

Core Science & Biosynthesis

Foundational

The Ascendant Core: A Comprehensive Technical Guide to the Synthesis of Methyl 8-chloro-1,7-naphthyridine-3-carboxylate

Introduction: The Significance of the 1,7-Naphthyridine Scaffold The 1,7-naphthyridine framework has garnered significant attention within the medicinal chemistry landscape, serving as a privileged scaffold in the develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine framework has garnered significant attention within the medicinal chemistry landscape, serving as a privileged scaffold in the development of novel therapeutic agents.[1] Its inherent structural rigidity and unique electronic properties make it an attractive core for designing molecules with specific biological activities. Notably, derivatives of 1,7-naphthyridine have shown promise as potent inhibitors of various kinases and have been investigated for their potential in treating a range of diseases, including cancer and inflammatory disorders. The targeted synthesis of specifically substituted 1,7-naphthyridines, such as methyl 8-chloro-1,7-naphthyridine-3-carboxylate, is therefore of paramount importance for advancing drug discovery programs. This in-depth technical guide provides a detailed exploration of a robust synthetic pathway to this key intermediate, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.

Primary Synthesis Pathway: A Modern Approach from 2-Chloro-3-aminopyridine

A contemporary and efficient route to methyl 8-chloro-1,7-naphthyridine-3-carboxylate commences with the readily available starting material, 2-chloro-3-aminopyridine. This multi-step synthesis is characterized by its strategic use of modern synthetic methodologies, including amine protection, directed ortho-metalation, and a Lewis acid-catalyzed cyclization.[2]

Primary Synthesis Pathway 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine Boc-Protected Amine Boc-Protected Amine 2-Chloro-3-aminopyridine->Boc-Protected Amine Step 1: Protection 3-Formyl Intermediate 3-Formyl Intermediate Boc-Protected Amine->3-Formyl Intermediate Step 2: Formylation Methyl 8-chloro-1,7-naphthyridine-3-carboxylate Methyl 8-chloro-1,7-naphthyridine-3-carboxylate 3-Formyl Intermediate->Methyl 8-chloro-1,7-naphthyridine-3-carboxylate Step 3: Cyclization

Caption: A high-level overview of the primary synthesis pathway.

Step 1: Amine Protection - A Prerequisite for Regioselectivity

The initial step involves the protection of the amino group of 2-chloro-3-aminopyridine. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the subsequent formylation step and its straightforward removal under acidic conditions.[1] The use of a protecting group is crucial to prevent side reactions and to direct the subsequent metalation to the desired position.[3]

Experimental Protocol: Boc Protection of 2-Chloro-3-aminopyridine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-aminopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.5 M).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Boc Anhydride Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in a minimal amount of THF. Add the Boc₂O solution dropwise to the stirred amine solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Boc-protected amine, which can be purified by column chromatography on silica gel if necessary.

Step 2: Directed ortho-Metalation and Formylation - Forging the Key Aldehyde

With the amine protected, the crucial C-4 formyl group is introduced via directed ortho-metalation.[3][4] The Boc-protected amino group acts as a powerful directing group, facilitating the deprotonation of the adjacent C-4 position by a strong organolithium base, such as n-butyllithium. The resulting aryllithium species is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield the 3-formyl intermediate.

Experimental Protocol: Formylation of Boc-Protected 2-Chloro-3-aminopyridine

  • Reaction Setup: To a solution of the Boc-protected amine (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere, cool the mixture to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Formylation: Add N,N-dimethylformamide (DMF) (3.0 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

  • Quenching and Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the 3-formyl intermediate.

Step 3: Lewis Acid-Catalyzed Cyclization - Constructing the Naphthyridine Core

The final and pivotal step is the construction of the 1,7-naphthyridine ring system through a Lewis acid-catalyzed reaction between the 3-formyl intermediate and methyl acrylate.[2] The Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), activates the formyl group, making it more susceptible to nucleophilic attack by the enol or enolate of methyl acrylate. Subsequent intramolecular cyclization and dehydration afford the desired methyl 8-chloro-1,7-naphthyridine-3-carboxylate.

Experimental Protocol: Synthesis of Methyl 8-chloro-1,7-naphthyridine-3-carboxylate

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the 3-formyl intermediate (1.0 eq) and methyl acrylate (1.5 eq) in anhydrous acetonitrile (0.3 M).

  • Lewis Acid Addition: Cool the solution to 0 °C and add boron trifluoride etherate (BF₃·OEt₂) (1.5 eq) dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 80-85 °C) for 12-16 hours, monitoring by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous sodium bicarbonate solution.

  • Isolation: Extract the mixture with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield methyl 8-chloro-1,7-naphthyridine-3-carboxylate.

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTemperatureTimeYield (Approx.)
12-Chloro-3-aminopyridineBoc₂O, TriethylamineTHFRoom Temp.4-6 h>90%
2Boc-Protected Aminen-BuLi, DMFTHF-78 °C to RT3 h60-70%
33-Formyl IntermediateMethyl Acrylate, BF₃·OEt₂AcetonitrileReflux12-16 h50-60%

Alternative Synthetic Strategy: The Friedländer Annulation

An alternative and well-established method for the synthesis of naphthyridine cores is the Friedländer annulation.[5] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an ester. For the synthesis of the target molecule, a suitably substituted 2-aminopyridine-3-carbaldehyde could be reacted with methyl acetoacetate or a similar active methylene compound in the presence of an acid or base catalyst.

Friedlander Annulation cluster_reactants Reactants 2-Amino-3-formylpyridine derivative 2-Amino-3-formylpyridine derivative 1,7-Naphthyridine 1,7-Naphthyridine 2-Amino-3-formylpyridine derivative->1,7-Naphthyridine Condensation & Cyclization Active Methylene Compound Active Methylene Compound Active Methylene Compound->1,7-Naphthyridine

Caption: Generalized scheme of the Friedländer annulation for 1,7-naphthyridine synthesis.

While conceptually straightforward, the Friedländer approach for this specific target molecule may present challenges in the synthesis of the required substituted 2-amino-3-formylpyridine precursor. The primary pathway detailed above often provides a more controlled and predictable route.

Conclusion

The synthesis of methyl 8-chloro-1,7-naphthyridine-3-carboxylate is a critical endeavor for the advancement of medicinal chemistry research. The presented multi-step pathway, commencing from 2-chloro-3-aminopyridine, offers a reliable and scalable method for obtaining this valuable intermediate. By leveraging modern synthetic techniques such as directed ortho-metalation and Lewis acid-catalyzed cyclization, researchers can efficiently access this key building block for the development of novel 1,7-naphthyridine-based therapeutics. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists in their pursuit of innovative drug discovery.

References

  • National Center for Biotechnology Information. (n.d.). Bifunctional Asymmetric Catalysis: Cooperative Lewis Acid/Base Systems. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative.
  • MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Scribd. (n.d.). Directed Ortho Metalation Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
  • PubMed. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). methyl 8-chloro-1,7-naphthyridine-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
  • Norwegian Research Information Repository. (2011). Synthesis of Novel 1,7-Naphthyridines by Friedländer Condensation of Pyridine Substrates. Retrieved from [Link]

  • European Journal of Chemistry. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. Retrieved from [Link]

  • Connect Journals. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A simple, efficient, and eco-friendly protocol for the N-Boc protection of the amine moiety in a variety of compounds with di-tert-butyl dicarbonate under water-acetone catalyst-free conditions is described. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). One-pot synthesis of annulated 1,8-naphthyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

  • ACS Publications. (n.d.). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved from [Link]

  • ResearchGate. (2020). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). A Novel and Efficient Lewis Acid Catalysed Preparation of Pyrimidines: Microwave-Promoted Reaction of Urea and β-Formyl Enamides. Retrieved from [Link]

  • Semantic Scholar. (2023). Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Carbon-13 n.m.r. investigation on the nitrogen methylation of the mono- and diazanaphthalenes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The first example of enamine–Lewis acid cooperative bifunctional catalysis: application to the asymmetric aldol reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective formylation of 2-aminopyridines. Retrieved from [Link]

Sources

Exploratory

Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold

An In-Depth Technical Guide to Methyl 8-chloro-1,7-naphthyridine-3-carboxylate For Researchers, Scientists, and Drug Development Professionals The naphthyridine scaffold, a bicyclic heterocycle comprising two fused pyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 8-chloro-1,7-naphthyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold, a bicyclic heterocycle comprising two fused pyridine rings, is recognized as a privileged structure in the field of medicinal chemistry.[1] The specific arrangement of the two nitrogen atoms gives rise to ten potential isomers, with the 1,7-naphthyridine core being a subject of increasing interest.[1] While historically less explored than its 1,8-isomer, derivatives of 1,7-naphthyridine have demonstrated a wide spectrum of potent biological activities, establishing them as valuable frameworks for drug design.[1][2] These activities include the inhibition of critical cellular targets such as kinases and phosphodiesterases (PDEs), as well as broader applications as anticancer and antiviral agents.[2][3][4][5]

This guide provides a comprehensive technical analysis of a key derivative, Methyl 8-chloro-1,7-naphthyridine-3-carboxylate. We will delve into its molecular structure, physicochemical properties, synthesis, and spectroscopic signature. As a Senior Application Scientist, the objective is not merely to present data but to provide a causal understanding of how this molecule's specific structural features—the electron-deficient core, the reactive chloro-substituent, and the versatile carboxylate handle—make it a powerful and strategic intermediate for the development of novel therapeutics.

Molecular Architecture and Physicochemical Profile

The foundational step in leveraging any chemical entity for drug discovery is a thorough understanding of its intrinsic properties. These characteristics govern its behavior in both chemical reactions and biological systems.

Chemical Identity:

  • Systematic Name: Methyl 8-chloro-1,7-naphthyridine-3-carboxylate

  • CAS Number: 1394003-92-9[6]

  • Molecular Formula: C₁₀H₇ClN₂O₂[7][8]

  • Molecular Weight: 222.63 g/mol [7]

Structural and Electronic Properties: The 1,7-naphthyridine core is an electron-deficient (π-deficient) system.[2] The presence of two electronegative nitrogen atoms withdraws electron density from the fused rings, which is a defining feature of its reactivity. This electronic characteristic renders the core susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitrogen atoms and bearing a suitable leaving group, such as the chlorine atom at the C-8 position.[2]

Table 1: Physicochemical Properties of Methyl 8-chloro-1,7-naphthyridine-3-carboxylate

PropertyValue/DescriptionSource(s)
Molecular Formula C₁₀H₇ClN₂O₂[7][8]
Molecular Weight 222.63 g/mol [7]
XlogP (Predicted) 1.9[8]
Topological Polar Surface Area (TPSA) 52.08 Ų[7]
Hydrogen Bond Donors 0[7]
Hydrogen Bond Acceptors 4[7]
Rotatable Bonds 1[7]

Synthesis and Strategic Functionalization

The synthesis of the 1,7-naphthyridine ring system has historically been more challenging than that of other isomers like 1,8-naphthyridine.[1] However, modern synthetic methodologies have enabled reliable access. A key strategy for producing chloro-substituted naphthyridines, such as the title compound, involves a multi-step sequence starting from readily available pyridine precursors.

Experimental Protocol: A Generalized Synthetic Pathway

The following protocol is a representative workflow based on established chemical principles for constructing the 1,7-naphthyridine core, as suggested by patent literature involving similar structures.[9]

Step 1: Protection of Amino Group

  • Dissolve the starting material, 2-chloro-3-aminopyridine (Compound I), in a suitable aprotic solvent (e.g., Dichloromethane).

  • Add an acid binding agent (e.g., triethylamine).

  • Slowly add an amino-protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup and purify by column chromatography to yield the protected aminopyridine (Compound II). Causality: Protection of the amine is critical to prevent unwanted side reactions in the subsequent metalation step.

Step 2: Directed Ortho-Metalation and Formylation

  • Dissolve the protected aminopyridine (Compound II) in an anhydrous ether solvent (e.g., THF or MTBE) under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to a low temperature (e.g., -30°C to -20°C).

  • Add a strong base, such as n-butyllithium, dropwise to deprotonate the C-4 position. The protecting group directs this lithiation.

  • After stirring, add a hydroformylation reagent (e.g., N,N-Dimethylformamide, DMF).

  • Quench the reaction and perform an aqueous workup. Purify to obtain the formylated intermediate (Compound III). Causality: This step precisely installs the aldehyde group required for the subsequent cyclization, creating a key precursor for the second ring.

Step 3: Annulation/Cyclization Reaction

  • React the formylated intermediate (Compound III) with an acrylate compound (e.g., an N,N-dimethylaminoethyl acrylate) in the presence of a Lewis acid or under thermal conditions.

  • The reaction proceeds via a sequence that ultimately leads to the formation of the second pyridine ring.

  • Following the reaction, perform workup and purification to yield the cyclized product, Methyl 8-chloro-1,7-naphthyridine-3-carboxylate (Compound IV).[9] Causality: This annulation is the key ring-forming step, constructing the bicyclic naphthyridine scaffold.

Synthetic_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Formylation cluster_2 Step 3: Cyclization I Compound I (2-chloro-3-aminopyridine) II Compound II (Protected Amine) I->II Boc₂O, Et₃N III Compound III (Formylated Intermediate) II->III 1. n-BuLi 2. DMF IV Compound IV (Target Molecule) III->IV Acrylate derivative, Lewis Acid

Caption: Generalized workflow for the synthesis of the target molecule.

Strategic Functionalization

The true value of Methyl 8-chloro-1,7-naphthyridine-3-carboxylate lies in its potential for diversification. The chloro and ester groups are orthogonal chemical handles.

  • C-8 Chloro Group: This is an excellent site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the naphthyridine ring system facilitates the displacement of the chloride by a wide range of nucleophiles (amines, alcohols, thiols), enabling the rapid generation of diverse compound libraries.[10]

  • C-3 Methyl Ester: The ester can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, converted to other esters, or used in other transformations, further expanding the accessible chemical space.

Scaffold_Functionalization cluster_C8 C-8 Position (SNAr) cluster_C3 C-3 Position (Ester Hydrolysis) Scaffold Methyl 8-chloro- 1,7-naphthyridine-3-carboxylate Amine Amine Derivatives Scaffold->Amine R-NH₂ Alkoxy Alkoxy Derivatives Scaffold->Alkoxy R-OH Thiol Thiol Derivatives Scaffold->Thiol R-SH Acid Carboxylic Acid Scaffold->Acid Hydrolysis Amide Amide Derivatives Acid->Amide Amine Coupling

Caption: Diversification potential of the core scaffold.

Spectroscopic Characterization Profile

unambiguous structural confirmation is paramount. The following is a predictive guide to the key spectroscopic features of Methyl 8-chloro-1,7-naphthyridine-3-carboxylate, essential for its identification and quality control.

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / ValueRationale
¹H NMR Aromatic Protons (H2, H4, H5, H6)δ 7.5 - 9.5 ppmProtons on the electron-deficient naphthyridine ring are deshielded and appear downfield. Specific shifts and coupling patterns (doublets, singlets) depend on their position relative to the nitrogen atoms and substituents.
Methyl Protons (-OCH₃)δ 3.9 - 4.1 ppmTypical range for methyl ester protons. Appears as a sharp singlet.
¹³C NMR Aromatic Carbonsδ 120 - 160 ppmCarbons within the heterocyclic aromatic system.
Carbonyl Carbon (C=O)δ 165 - 175 ppmCharacteristic chemical shift for an ester carbonyl carbon.
Methyl Carbon (-OCH₃)δ 50 - 55 ppmTypical range for a methyl ester carbon.
IR Spectroscopy C=O Stretch (Ester)~1720-1740 cm⁻¹Strong, sharp absorption characteristic of an ester carbonyl group.[11]
C=N, C=C Stretch (Aromatic)~1500-1650 cm⁻¹Multiple bands indicating the aromatic and heterocyclic ring vibrations.
C-O Stretch (Ester)~1100-1300 cm⁻¹Absorption corresponding to the ester C-O bond.
C-Cl Stretch~700-850 cm⁻¹Vibration of the carbon-chlorine bond.
Mass Spectrometry (EI-MS) Molecular Ion (M⁺)m/z 222Corresponds to the molecular weight for the ³⁵Cl isotope.
Isotope Peak (M+2)m/z 224A peak with ~1/3 the intensity of the M⁺ peak, a characteristic signature for a molecule containing one chlorine atom.[11]

Applications in Drug Discovery

The 1,7-naphthyridine scaffold is not merely a synthetic curiosity; it is a validated pharmacophore. Derivatives have shown potent and selective inhibition of phosphodiesterase type 4D (PDE4D) and have been investigated as kinase inhibitors.[2][3] The utility of Methyl 8-chloro-1,7-naphthyridine-3-carboxylate is as a high-potential starting material for building libraries of compounds aimed at these and other therapeutic targets.

The inhibition of enzymes like Tpl2 kinase by certain 1,7-naphthyridine derivatives represents a key therapeutic strategy.[1] Furthermore, the broader class of naphthyridines has been successfully developed into agents targeting DNA processing pathways, with applications in oncology and virology.[4][12] The subject molecule provides a direct entry point into novel chemical space around this proven core.

Hazard and Safety Information

Scientific integrity demands a commitment to safety. Based on notified classifications and labeling, Methyl 8-chloro-1,7-naphthyridine-3-carboxylate should be handled with appropriate care.

  • Hazard Classifications:

    • Acute Toxicity (Oral, Dermal, Inhalation): Warning (H302 + H312 + H332)[6]

    • Skin Irritation: Warning (H315)[6]

    • Eye Irritation: Warning (H319)[6]

    • Specific Target Organ Toxicity (Single Exposure): Warning (H336)[6]

  • Handling Recommendations:

    • Use in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Consult the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

Methyl 8-chloro-1,7-naphthyridine-3-carboxylate is more than a chemical compound; it is a strategic tool for medicinal chemists. Its molecular structure is engineered for utility, combining the biologically relevant 1,7-naphthyridine core with two distinct and versatile chemical handles for molecular elaboration. The electron-deficient nature of the ring system activates the C-8 position for nucleophilic substitution, while the C-3 ester provides a gateway for amide library synthesis and other modifications. A thorough understanding of its synthesis, reactivity, and spectroscopic profile, as detailed in this guide, empowers researchers to effectively harness its potential in the rational design and development of next-generation therapeutics.

References

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. (2025). MDPI.
  • methyl 8-chloro-1,7-naphthyridine-3-carboxylate — Chemical Substance Information. ECHA.
  • 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. (2003). Bioorganic & Medicinal Chemistry Letters.
  • A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery. BenchChem.
  • Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams. The Journal of Organic Chemistry.
  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate.
  • Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. (2026). PMC.
  • Methyl 8-chloro-1,7-naphthyridine-6-carboxylate. ChemScene.
  • Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. (2015). PubMed.
  • Synthesis of 7-substituted 3-aryl-1,6-naphthyridin-2-amines and 7-substituted 3-aryl-1,6-naphthyridin-2(1H.)-ones via diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines. (2000). Royal Society of Chemistry.
  • Methyl 8-chloro-1,7-naphthyridine-3-carboxylate (C10H7ClN2O2). PubChemLite.
  • The 1,7-Naphthyridine Core: A Technical Guide to its Reactivity Profile for Drug Discovery. BenchChem.
  • Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH.
  • WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative. Google Patents.
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of Methyl 8-chloro-1,7-naphthyridine-3-carboxylate

Introduction The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The targeted analysis of novel derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The targeted analysis of novel derivatives, such as Methyl 8-chloro-1,7-naphthyridine-3-carboxylate, is crucial for advancing drug discovery programs. This guide provides an in-depth technical overview of the spectroscopic methodologies required for the unambiguous structural elucidation and characterization of this compound. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), presenting predicted data and detailed analytical workflows. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to approach the spectroscopic analysis of novel heterocyclic entities.

Compound Profile: Methyl 8-chloro-1,7-naphthyridine-3-carboxylate

  • Molecular Formula: C₁₀H₇ClN₂O₂

  • Molecular Weight: 222.63 g/mol

  • Structure: Chemical structure of Methyl 8-chloro-1,7-naphthyridine-3-carboxylate

The structure features a bicyclic aromatic system containing two nitrogen atoms, a chlorine substituent, and a methyl ester group. Each of these features will produce characteristic signals in the spectroscopic analyses that follow.

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is an indispensable tool for confirming the elemental composition of a novel compound.[1][2][3] Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy (typically to four or five decimal places), allowing for the confident determination of a molecule's elemental formula.[2][4]

Experimental Protocol: HRMS Data Acquisition
  • Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.[3]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is a common choice for this type of molecule, as the nitrogen atoms are readily protonated.

  • Data Acquisition: The instrument is calibrated, and data is acquired over a relevant mass range (e.g., m/z 100-500).

Workflow for HRMS Data Acquisition

HRMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve ~1 mg in 1 mL of Methanol/Acetonitrile prep2 Filter solution to remove particulate matter prep1->prep2 acq1 Infuse sample into ESI source (Positive Mode) prep2->acq1 acq2 Acquire data on a calibrated TOF or Orbitrap analyzer acq1->acq2 an1 Determine accurate mass of the molecular ion [M+H]+ acq2->an1 an2 Analyze isotopic pattern for presence of Chlorine an1->an2 an3 Confirm elemental formula an2->an3

Caption: Workflow for HRMS analysis.

Predicted HRMS Data and Interpretation

For Methyl 8-chloro-1,7-naphthyridine-3-carboxylate, the expected protonated molecule is [C₁₀H₈ClN₂O₂]⁺.

IonCalculated Exact Mass (m/z)
[M+H]⁺ (with ³⁵Cl)223.0274
[M+H]⁺ (with ³⁷Cl)225.0245

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), we expect to see two peaks separated by approximately 2 m/z units, with a relative intensity ratio of about 3:1.[5][6] This distinctive pattern is a strong indicator of the presence of a single chlorine atom in the molecule.

Potential fragmentation pathways in the mass spectrum could involve the loss of the methyl group (-CH₃), the methoxy group (-OCH₃), or the entire methyl ester group (-COOCH₃). The fragmentation of chloro-aromatic compounds often involves the loss of the chlorine radical.[5][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[8][9] Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10] The choice of solvent is critical and should be one that fully dissolves the compound without reacting with it.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR (Optional but Recommended): Experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep2 Transfer to NMR tube prep1->prep2 acq1 Acquire ¹H NMR spectrum prep2->acq1 acq2 Acquire ¹³C NMR spectrum acq1->acq2 acq3 Acquire 2D NMR spectra (COSY, HSQC) if needed acq2->acq3 an1 Analyze ¹H chemical shifts, multiplicities, and integrals acq3->an1 an2 Analyze ¹³C chemical shifts an1->an2 an3 Correlate ¹H and ¹³C signals using 2D NMR data an2->an3 an4 Assign all signals to the molecular structure an3->an4

Caption: Workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aromatic protons on the naphthyridine ring system and the methyl protons of the ester group. The chemical shifts of aromatic protons are influenced by the electron-withdrawing effects of the nitrogen atoms, the chlorine atom, and the methyl ester group.[11][12]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2~9.1Doublet1H
H-4~8.8Singlet1H
H-5~8.4Doublet1H
H-6~7.8Doublet1H
-OCH₃~4.0Singlet3H
  • The protons on the pyridine ring (H-2, H-5, H-6) are expected to be in the downfield region (7.5-9.0 ppm).[8]

  • The singlet for H-4 is due to the lack of adjacent protons.

  • The methyl group of the ester will appear as a singlet around 4.0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronic environment.[13]

CarbonPredicted Chemical Shift (δ, ppm)
C=O (ester)~165
Aromatic C-Cl~155
Aromatic C-N~150-160
Other Aromatic C~115-145
-OCH₃~53
  • The carbonyl carbon of the ester group will be the most downfield signal.

  • The aromatic carbons will appear in the range of approximately 115-160 ppm.

  • The methyl carbon of the ester will be the most upfield signal.

Summary of Spectroscopic Data

The following table summarizes the key predicted spectroscopic data for Methyl 8-chloro-1,7-naphthyridine-3-carboxylate.

TechniqueFeaturePredicted Value
HRMS (ESI+) [M+H]⁺ (³⁵Cl)223.0274 m/z
[M+H]⁺ (³⁷Cl)225.0245 m/z
Isotopic Ratio~3:1
¹H NMR Aromatic Protons7.8 - 9.1 ppm
-OCH₃ Protons~4.0 ppm
¹³C NMR Carbonyl Carbon~165 ppm
Aromatic Carbons115 - 160 ppm
-OCH₃ Carbon~53 ppm

Conclusion

The structural elucidation of Methyl 8-chloro-1,7-naphthyridine-3-carboxylate relies on the synergistic application of High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. HRMS provides a confident determination of the elemental formula, with the characteristic isotopic pattern of chlorine serving as a key validation point. ¹H and ¹³C NMR offer a detailed map of the molecular structure, allowing for the precise assignment of each atom. By following the detailed protocols and interpretative guidance provided in this document, researchers can confidently characterize this and other novel heterocyclic compounds, ensuring the scientific integrity of their findings and accelerating the drug discovery process.

References

  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry (HRMS) Analysis. Available from: [Link]

  • A Level Chemistry. High Resolution Mass Spectrometry (HRMS). Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Available from: [Link]

  • Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. Published April 27, 2020. Available from: [Link]

  • O'Connor, D., et al. Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Metabolism and Disposition. 2021;49(1):91-103. Available from: [Link]

  • Mazik, M., & Cavga, H. An Acyclic Aminonaphthyridine-Based Receptor for Carbohydrate Recognition: Binding Studies in Competitive Solvents. Chemistry – An Asian Journal. 2007;2(7):882-890. Available from: [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available from: [Link]

  • University of Cambridge. How to Prepare Samples for NMR. Available from: [Link]

  • Doc Brown's Chemistry. C6H5Cl mass spectrum of chlorobenzene. Available from: [Link]

  • Pomorski, A., & Trojnar, J. Carbon-13 nuclear magnetic resonance spectra and electronic densities of symmetrical naphthyridines. Journal of the Chemical Society, Perkin Transactions 2. 1977;(2):191-194. Available from: [Link]

  • Iowa State University. NMR Sample Preparation. Available from: [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. Available from: [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. Available from: [Link]

  • Molecules. Spectral Characteristics of 2,7-Naphthyridines. 2000;5(8):956-963. Available from: [Link]

  • Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. Updated February 11, 2023. Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. 2022;12(3):234. Available from: [Link]

  • ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available from: [Link]

  • Asian Journal of Chemistry. Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Updated October 20, 2021. Available from: [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Updated March 19, 2024. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Updated August 2, 2024. Available from: [Link]

Sources

Exploratory

Anti-Inflammatory Therapeutics: p38α MAP Kinase Inhibition

The 1,7-Naphthyridine Scaffold: A Technical Guide to Biological Activity, Mechanisms, and Experimental Validation As a Senior Application Scientist, I often encounter heterocyclic cores that promise broad biological util...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The 1,7-Naphthyridine Scaffold: A Technical Guide to Biological Activity, Mechanisms, and Experimental Validation

As a Senior Application Scientist, I often encounter heterocyclic cores that promise broad biological utility, but few possess the unique electronic properties and rigid, planar geometry of the 1,7-naphthyridine scaffold[1]. Composed of two fused pyridine rings, this privileged structure has evolved from a foundational chemical curiosity into a highly tunable pharmacophore[2].

This technical guide bypasses generic overviews to provide a deep, mechanistic analysis of 1,7-naphthyridine derivatives. We will explore their specific roles in kinase inhibition, oncology, and neuropharmacology, grounding our discussion in causality, self-validating experimental protocols, and robust quantitative data.

The dysregulation of p38α Mitogen-Activated Protein (MAP) kinase is a primary driver in the overproduction of pro-inflammatory cytokines, particularly TNF-α. Recent medicinal chemistry efforts have identified 1,7-naphthyridine 1-oxides as exceptionally potent and selective inhibitors of this kinase[3].

Causality in Structural Design: Why the N-oxide modification? Structure-activity relationship (SAR) studies reveal that the N-oxide oxygen is not merely an accessory; it is essential for activity. It acts as a critical hydrogen bond acceptor within the ATP-binding pocket of p38α. This specific interaction is the primary determinant for the compound's marked selectivity against other closely related kinases, preventing off-target toxicity[3].

p38Pathway LPS LPS / Cytokines MKK MKK3 / MKK6 LPS->MKK p38 p38α MAP Kinase MKK->p38 Phosphorylation TNFa TNF-α Production p38->TNFa Inflammatory Response Noxide 1,7-Naphthyridine 1-Oxide Noxide->p38 Competitive ATP Binding

Caption: p38α MAP Kinase Inhibition by 1,7-Naphthyridine 1-Oxides.

Quantitative Efficacy Data

The translation from in vitro potency to in vivo efficacy is a critical hurdle. The 1,7-naphthyridine 1-oxide derivatives demonstrate remarkable oral bioavailability and efficacy in murine models[3].

Compound ClassTargetIn Vivo ModelEfficacy (ED₅₀)Route
1,7-Naphthyridine 1-oxidesp38α MAP KinaseAcute LPS-induced TNFα (Murine)0.5 mg/kgOral
1,7-Naphthyridine 1-oxidesp38α MAP KinaseChronic Adjuvant Arthritis (Rat)< 1.0 mg/kgOral
Protocol: Self-Validating TR-FRET Kinase Assay

To accurately measure the IC₅₀ of these competitive ATP binders, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is optimal[4].

  • Causality & Rationale: TR-FRET provides a continuous, homogeneous readout that minimizes wash-step artifacts. The time-resolved nature eliminates background auto-fluorescence from the test compounds.

  • Step 1 (Preparation): Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Step 2 (Incubation): Combine recombinant human p38α MAP kinase, biotinylated-ATF2 (substrate), and the 1,7-naphthyridine test compound in a 384-well plate. Pre-incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Step 3 (Initiation): Initiate the reaction by adding ATP at a concentration equal to its apparent Kₘ for p38α. Incubate for 60 minutes.

  • Step 4 (Detection): Add the TR-FRET detection mixture (Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-APC). Read the emission ratio (665 nm / 615 nm) after 30 minutes.

  • Self-Validation System: Every plate must include a maximum signal control (enzyme + vehicle) and a minimum signal control (no enzyme). The assay is only validated if the Z'-factor is >0.5. A reference inhibitor (e.g., SB203580) must be run in parallel; if its IC₅₀ deviates by more than 3-fold from historical baselines, the plate data is discarded.

Oncology: Targeting the Wnt Signaling Pathway

Beyond synthetic derivatives, naturally occurring 1,7-naphthyridine alkaloids, such as Bisleuconothine A (derived from Leuconotis griffithii), have shown potent antineoplastic properties[5].

Causality in Mechanism: Bisleuconothine A disrupts the Wnt signaling pathway, a critical network often hyperactivated in colorectal cancers. By inhibiting this pathway, the compound prevents the intracellular accumulation and nuclear translocation of β-catenin, thereby inducing G0/G1 cell cycle arrest and halting tumor proliferation[5].

WntPathway Wnt Wnt Ligand Frizzled Frizzled / LRP Wnt->Frizzled BetaCatenin β-Catenin Accumulation Frizzled->BetaCatenin Signal Transduction Transcription Target Gene Transcription BetaCatenin->Transcription Nuclear Translocation BisA Bisleuconothine A BisA->BetaCatenin Inhibits Accumulation

Caption: Wnt Signaling Pathway Inhibition by Bisleuconothine A.

Quantitative Cytotoxicity Data

Bisleuconothine A demonstrates significant antiproliferative properties across a panel of human colon cancer cell lines[5].

Cell LineCancer TypeIC₅₀ (μM)Mechanism of Action
HT29Colon Cancer1.09Wnt pathway inhibition; G0/G1 arrest
SW480Colon Cancer2.74Wnt pathway inhibition; G0/G1 arrest
SW620Colon Cancer3.05Wnt pathway inhibition; G0/G1 arrest
HCT116Colon Cancer3.18Wnt pathway inhibition; G0/G1 arrest

Neuropharmacology: NK1 Receptor Antagonism via Atropisomerism

Derivatives of 1,7-naphthyridine are also highly relevant in Central Nervous System (CNS) drug design. Specifically, axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been developed as potent Tachykinin NK1 receptor antagonists, which are implicated in pain, depression, and overactive bladder functions[2][6].

Causality in Stereochemistry: The spatial arrangement of these molecules is paramount. Researchers discovered that a 7-membered ring compound with a β-methyl group at the C(9)-position (designated as (9S)-7b) exhibits extraordinary activity due to atropisomerism (restricted rotation around a single bond). The C(9)-methyl substituent forces a conformational change at the benzyl moiety, locking it into the optimal orientation for NK1 receptor recognition. This specific stereochemical tuning results in a 30-fold increase in in vitro activity compared to its α-methyl counterpart[6]. Furthermore, these compounds exhibit a 500–1000-fold selectivity for the human NK1 receptor over the rat isoform[6].

Protocol: Self-Validating Radioligand Displacement Assay

To validate the binding affinity of these stereospecific antagonists, a radioligand displacement assay utilizing [¹²⁵I]BH-SP (Bolton-Hunter labeled Substance P) is required.

  • Causality & Rationale: Because of the extreme species selectivity (human vs. rat), the assay must utilize human IM-9 cells expressing the native human NK1 receptor.[¹²⁵I]BH-SP provides the high specific activity necessary to detect sub-nanomolar IC₅₀ values (e.g., 0.28 nM for compound (9S)-7b)[6].

  • Step 1 (Preparation): Harvest human IM-9 cells and resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, containing 3 mM MnCl₂, 0.02% BSA, and protease inhibitors).

  • Step 2 (Incubation): Add cell suspension, 50 pM[¹²⁵I]BH-SP, and varying concentrations of the 1,7-naphthyridine test compound to a 96-well plate. Incubate for 60 minutes at room temperature.

  • Step 3 (Filtration): Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold buffer.

  • Step 4 (Quantification): Measure the retained radioactivity using a gamma counter.

  • Self-Validation System: Total binding (TB) is established using the radioligand and vehicle alone. Non-specific binding (NSB) is defined by adding a 1000-fold excess (1 μM) of unlabeled Substance P. Specific binding is calculated as TB minus NSB. The assay is only valid if specific binding constitutes >80% of the total binding signal, ensuring the calculated IC₅₀ reflects true receptor antagonism.

Synthetic Workflows & Structural Validation

The biological evaluation of these compounds relies entirely on the purity and structural integrity of the synthesized core. While classical methods like the Friedländer annulation are foundational[1], modern approaches utilize transition-metal catalysis. For instance, one-pot silver-catalyzed cyclization strategies allow for the synthesis of functionalized 1,7-naphthyridines under mild conditions, tolerating diverse functional groups and enabling gram-scale production[7]. Structural elucidation must always be confirmed via high-resolution techniques, specifically ¹H/¹³C NMR and HRMS, before any biological assay is initiated[1][7].

References

  • Chabowska, G., et al. "Biological Activity of Naturally Derived Naphthyridines." Molecules (PMC), 2021. Available at:[Link]

  • Natsugari, H., et al. "Axially Chiral 1,7-Naphthyridine-6-carboxamide Derivatives as Orally Active Tachykinin NK1 Receptor Antagonists: Synthesis, Antagonistic Activity, and Effects on Bladder Functions." Journal of Medicinal Chemistry (ACS Publications), 1999. Available at:[Link]

  • MDPI. "Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials." MDPI, 2025. Available at:[Link]

  • Lumeras, W., et al. "1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase." Journal of Medicinal Chemistry (ACS Publications), 2011. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 8-chloro-1,7-naphthyridine-3-carboxylate from 2-chloro-3-aminopyridine

Executive Summary & Strategic Rationale The 1,7-naphthyridine scaffold is a privileged bicyclic heteroaromatic core frequently utilized in the development of novel immunomodulatory agents and oncology therapeutics[1]. Ho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 1,7-naphthyridine scaffold is a privileged bicyclic heteroaromatic core frequently utilized in the development of novel immunomodulatory agents and oncology therapeutics[1]. However, the de novo construction of the 1,7-naphthyridine skeleton is synthetically demanding due to the inherent electron deficiency of the pyridine precursor, which resists electrophilic functionalization.

This application note details a highly efficient, three-step synthetic methodology to produce Methyl 8-chloro-1,7-naphthyridine-3-carboxylate starting from the commercially available 2-chloro-3-aminopyridine. By leveraging a Directed Ortho-Metalation (DoM) strategy followed by a Lewis acid-catalyzed cascade annulation[2], this route bypasses the need for expensive palladium catalysts or highly toxic cyanation reagents, offering a scalable and self-validating workflow for drug development professionals.

Retrosynthetic Analysis & Pathway Overview

The synthesis relies on the strategic installation of a formyl group adjacent to a protected amine, setting the stage for a modified Friedländer-type condensation[3].

  • Protection & Activation: The primary amine of 2-chloro-3-aminopyridine is protected using Boc anhydride. This is not merely a protective measure; the resulting tert-butyl carbamate acts as a powerful Directed Metalation Group (DMG).

  • Directed Ortho-Metalation (DoM): The DMG coordinates with an organolithium reagent, directing deprotonation exclusively to the C4 position. Trapping with DMF yields the critical ortho-amino aldehyde equivalent.

  • Cascade Annulation: A one-pot thermal deprotection and cyclization with an activated acrylate constructs the second heteroaromatic ring, driven by the expulsion of dimethylamine and water[1].

G SM 2-chloro-3-aminopyridine Step1 Step 1: Boc Protection Boc2O, 1,4-Dioxane, 80°C SM->Step1 Int1 tert-butyl (2-chloropyridin-3-yl)carbamate Step1->Int1 Step2 Step 2: Directed Ortho-Metalation (DoM) n-BuLi, TMEDA, THF, -78°C then DMF Int1->Step2 Int2 tert-butyl (2-chloro-4-formylpyridin-3-yl)carbamate Step2->Int2 Step3 Step 3: Cascade Annulation Methyl 3-(dimethylamino)acrylate, LiBF4, MeCN, 80°C Int2->Step3 Product Methyl 8-chloro-1,7-naphthyridine-3-carboxylate Step3->Product

Figure 1: Three-step synthetic workflow for Methyl 8-chloro-1,7-naphthyridine-3-carboxylate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-butyl (2-chloropyridin-3-yl)carbamate

Causality: The reaction is executed in 1,4-dioxane at 80°C without an external base. Relying solely on the thermal nucleophilicity of the aminopyridine prevents base-catalyzed side reactions and ensures the selective mono-protection of the amine[2].

  • Charge: To a clean, dry 1 L round-bottom flask under N₂, add 2-chloro-3-aminopyridine (50.0 g, 389 mmol, 1.0 eq) and anhydrous 1,4-dioxane (200 mL). Stir until fully dissolved.

  • Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 135.8 g, 623 mmol, 1.6 eq) in one portion.

  • Heating: Elevate the temperature to 80°C and maintain vigorous stirring for 4 hours.

  • In-Process Control (IPC) & Validation: Monitor by TLC (Hexane:EtOAc 3:1). The reaction is self-validating when the ninhydrin-active primary amine spot (R_f ~0.2) is completely replaced by a UV-active, ninhydrin-negative carbamate spot (R_f ~0.6).

  • Workup: Concentrate the mixture under reduced pressure to remove dioxane. Resuspend the oily residue in n-heptane (300 mL) and stir at 0°C for 1 hour to induce crystallization. Filter the resulting pale-yellow solid and dry under vacuum.

Step 2: Synthesis of tert-butyl (2-chloro-4-formylpyridin-3-yl)carbamate

Causality: Tetramethylethylenediamine (TMEDA) is critical here; it acts as a bidentate ligand that breaks down the unreactive hexameric aggregates of n-BuLi into highly reactive monomers. The Boc group acts via a Complexation-Induced Proximity Effect (CIPE), anchoring the lithium ion and directing deprotonation strictly to the adjacent C4 position, preventing metalation at C6[2].

  • Charge: In a flame-dried 2 L flask under Ar, dissolve tert-butyl (2-chloropyridin-3-yl)carbamate (75.0 g, 328 mmol, 1.0 eq) and TMEDA (83.8 g, 721 mmol, 2.2 eq) in anhydrous THF (800 mL).

  • Cooling & Metalation: Cool the solution to -78°C using a dry ice/acetone bath. Dropwise, add n-BuLi (2.5 M in hexanes, 288 mL, 721 mmol, 2.2 eq) over 1 hour, maintaining the internal temperature below -70°C. Stir for 2 hours.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 72.0 g, 984 mmol, 3.0 eq) dropwise. Stir for 1 hour at -78°C, then allow the mixture to warm to -10°C.

  • IPC & Validation: Quench a 0.5 mL aliquot into D₂O. LC-MS analysis must show >95% incorporation of the formyl mass ([M+H]⁺ = 257.1). The absence of the m/z 229.1 peak confirms complete lithiation and trapping.

  • Workup: Quench the bulk reaction carefully with saturated aqueous NH₄Cl (500 mL). Extract with EtOAc (3 x 400 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the intermediate aldehyde.

Step 3: Cascade Annulation to Methyl 8-chloro-1,7-naphthyridine-3-carboxylate

Causality: This step is a highly efficient cascade. Lithium tetrafluoroborate (LiBF₄) serves a dual purpose: it acts as a mild Lewis acid to facilitate the thermal deprotection of the Boc group, liberating the free amine. Simultaneously, it activates the formyl group and the enamine for a modified Friedländer condensation. The expulsion of dimethylamine drives the irreversible aromatization of the newly formed naphthyridine core[1].

  • Charge: To a 1 L pressure-rated reactor, add tert-butyl (2-chloro-4-formylpyridin-3-yl)carbamate (50.0 g, 195 mmol, 1.0 eq), methyl 3-(dimethylamino)acrylate (50.4 g, 390 mmol, 2.0 eq), LiBF₄ (27.4 g, 292 mmol, 1.5 eq), and anhydrous acetonitrile (400 mL).

  • Cyclization: Seal the reactor and heat to 80°C for 6 hours with vigorous stirring.

  • IPC & Validation: Monitor by HPLC (254 nm). The cascade is validated by the complete disappearance of the intermediate aldehyde peak and the emergence of a highly fluorescent, strongly UV-absorbing peak corresponding to the fully aromatized naphthyridine core.

  • Workup: Cool to room temperature and concentrate the solvent. Partition the residue between dichloromethane (500 mL) and water (500 mL). Extract the aqueous layer with DCM (2 x 200 mL). Dry the combined organics, concentrate, and purify via silica gel chromatography (DCM:MeOH gradient) to yield the pure product.

Quantitative Data & Yield Analysis

Reaction StepReagents & EquivalentsTemp / TimeExpected YieldPurity (HPLC)Key Impurity Profile
1. Boc Protection 2-chloro-3-aminopyridine (1.0 eq)Boc₂O (1.6 eq)80°C / 4 h80 - 85%>98%Unreacted starting material (<2%)
2. DoM & Formylation Int-1 (1.0 eq), TMEDA (2.2 eq)n-BuLi (2.2 eq), DMF (3.0 eq)-78°C to -10°C / 3 h70 - 75%>95%C6-formylated regioisomer (<5%)
3. Cascade Annulation Int-2 (1.0 eq), LiBF₄ (1.5 eq)Methyl 3-(dimethylamino)acrylate (2.0 eq)80°C / 6 h65 - 70%>97%Uncyclized Michael adduct (<3%)

Analytical Characterization

Successful synthesis of Methyl 8-chloro-1,7-naphthyridine-3-carboxylate is confirmed by the following expected spectral data:

  • LC-MS (ESI+): m/z calculated for C₁₀H₈ClN₂O₂ [M+H]⁺: 223.03; Found: 223.05.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.50 (d, J = 2.0 Hz, 1H, H2) — Highly deshielded due to adjacent N1 and C3-ester.

    • δ 8.85 (d, J = 2.0 Hz, 1H, H4) — Aromatic proton on the newly formed ring.

    • δ 8.45 (d, J = 5.5 Hz, 1H, H6) — Original pyridine proton, deshielded by adjacent N7.

    • δ 7.80 (d, J = 5.5 Hz, 1H, H5) — Original pyridine proton.

    • δ 4.05 (s, 3H, -OCH₃) — Methyl ester protons.

Sources

Application

Application Note &amp; Protocol: High-Purity Isolation of Methyl 8-chloro-1,7-naphthyridine-3-carboxylate

Abstract This comprehensive guide details a robust protocol for the purification of Methyl 8-chloro-1,7-naphthyridine-3-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. Reco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust protocol for the purification of Methyl 8-chloro-1,7-naphthyridine-3-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. Recognizing the challenges often associated with the purification of halogenated heterocyclic compounds, this document provides two effective methodologies: flash column chromatography and recrystallization. The rationale behind each step is explained to empower researchers to adapt and troubleshoot the protocols effectively. This guide is intended for researchers, medicinal chemists, and professionals in drug development who require a high-purity final compound for their downstream applications.

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif present in numerous compounds with a wide range of biological activities. Methyl 8-chloro-1,7-naphthyridine-3-carboxylate serves as a critical building block for the synthesis of these complex molecules. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and complicate the interpretation of biological data in subsequent steps.

The primary challenge in the purification of this compound often lies in the removal of structurally similar impurities, such as dehalogenated byproducts, which can exhibit similar polarities.[1] This application note presents two reliable methods for achieving high purity (>95%): flash column chromatography for routine purification of reaction mixtures and recrystallization for obtaining highly crystalline, pure material.[1][2]

Purification Strategy Overview

The choice between flash column chromatography and recrystallization will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Purification_Strategy Crude Crude Methyl 8-chloro-1,7- naphthyridine-3-carboxylate Chromatography Flash Column Chromatography Crude->Chromatography Broad impurity profile Recrystallization Recrystallization Crude->Recrystallization Near-pure solid with minor impurities High_Purity High-Purity Product (>95%) Chromatography->High_Purity Recrystallization->High_Purity Analysis Purity Analysis (e.g., HPLC, NMR) High_Purity->Analysis

Caption: General workflow for the purification of Methyl 8-chloro-1,7-naphthyridine-3-carboxylate.

Method 1: Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the purification of multi-gram quantities of the target compound.[1] The choice of stationary and mobile phases is critical for achieving good separation.

Principle

This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[3] Compounds with higher polarity interact more strongly with the polar silica gel and thus elute later than less polar compounds.

Materials and Equipment
Reagents & Consumables Equipment
Crude Methyl 8-chloro-1,7-naphthyridine-3-carboxylateFlash chromatography system or glass column
Silica gel (230-400 mesh)Compressed air or inert gas source
Dichloromethane (DCM), HPLC gradeFraction collector or test tubes
Methanol (MeOH), HPLC gradeRotary evaporator
Hexanes, HPLC gradeThin-layer chromatography (TLC) plates (silica gel 60 F254)
Ethyl Acetate (EtOAc), HPLC gradeTLC developing chamber
UV lamp (254 nm)
Step-by-Step Protocol
  • TLC Analysis and Solvent System Optimization:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems to find the optimal mobile phase. A good starting point is a mixture of a non-polar solvent (like hexanes or DCM) and a polar solvent (like EtOAc or MeOH).

    • Aim for a retention factor (Rf) of ~0.3 for the target compound. A common eluent system for naphthyridine derivatives is a gradient of methanol in dichloromethane.[4]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, avoiding air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound, add the adsorbent, and evaporate the solvent to obtain a dry, free-flowing powder.[1]

    • Carefully add the sample to the top of the column.[1]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure to begin elution.

    • Collect fractions and monitor the separation by TLC.

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution TLC 1. TLC Analysis & Solvent Optimization Pack 2. Column Packing TLC->Pack Load 3. Sample Loading Pack->Load Elute 4. Elution & Fraction Collection Load->Elute Isolate 5. Product Isolation Elute->Isolate

Caption: Step-by-step workflow for flash column chromatography.

Method 2: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure, crystalline material, especially when the crude product is already of moderate purity.[2] The success of this method hinges on the appropriate choice of solvent.

Principle

The principle of recrystallization is based on the differential solubility of the target compound and its impurities in a given solvent at different temperatures.[2] An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[1] Upon cooling, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

Materials and Equipment
Reagents & Consumables Equipment
Crude Methyl 8-chloro-1,7-naphthyridine-3-carboxylateErlenmeyer flasks
Various solvents for screening (e.g., Ethanol, Methanol, Ethyl Acetate, Acetone, Toluene, Hexanes)Hot plate with stirring capability
Condenser
Buchner funnel and filter flask
Filter paper
Vacuum source
Step-by-Step Protocol
  • Solvent Screening:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of a different solvent to each test tube.

    • Observe the solubility at room temperature. The ideal solvent will show poor solubility.

    • Heat the test tubes and observe the solubility. The ideal solvent will fully dissolve the compound when hot.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath. The ideal solvent will result in the formation of a significant amount of crystals.

    • A solvent/anti-solvent system can also be employed. Dissolve the compound in a minimal amount of a "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid. Heat to redissolve and then cool slowly.[1]

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Characterization of Purified Product

The purity of the final product should be confirmed by appropriate analytical techniques.

Analytical Technique Expected Results for Methyl 8-chloro-1,7-naphthyridine-3-carboxylate
¹H NMR The spectrum should show the characteristic peaks for the naphthyridine core and the methyl ester group, with integrals corresponding to the correct number of protons. The absence of impurity peaks should be noted.
¹³C NMR The spectrum should display the correct number of signals corresponding to the carbon atoms in the molecule.
LC-MS A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺.
Melting Point A sharp melting point range is indicative of high purity.

Molecular Formula: C₁₀H₇ClN₂O₂[5] Molecular Weight: 222.63 g/mol [5]

Troubleshooting

Problem Possible Cause Solution
Poor separation in column chromatography Inappropriate solvent system.Re-optimize the mobile phase using TLC. Consider a different stationary phase if co-elution persists.[1]
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower-boiling point solvent. Add more solvent to the hot solution.
No crystal formation upon cooling Too much solvent was used. The compound is highly soluble even at low temperatures.Evaporate some of the solvent and attempt to cool again. Try a different solvent or a solvent/anti-solvent system.
Low recovery after recrystallization Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled before filtration.

References

  • BenchChem. (n.d.). Purification of Halogenated Naphthyridine Compounds.
  • Gomez-Alonso, S., et al. (n.d.). Molecular Recognition Studies on Naphthyridine Derivatives. PMC.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of 1,8-Naphthyridine Derivatives.
  • Da Settimo, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry.
  • Guidechem. (n.d.). 8-Chloro-1-methyl-2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid.
  • MDPI. (2023). Synthesis of Novel Benzo[b][1][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Retrieved from

  • Google Patents. (n.d.). WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative.
  • Chemistry LibreTexts. (2022). Recrystallization.
  • Sapphire Bioscience. (n.d.). Methyl 8-chloro-1,7-naphthyridine-3-carboxylate.

Sources

Method

Application Note: Advanced Analytical Characterization of Methyl 8-chloro-1,7-naphthyridine-3-carboxylate

Introduction & Scientific Context The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore in the development of kinase inhibitors, anti-mycobacteria...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore in the development of kinase inhibitors, anti-mycobacterial agents, and HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1][2]. Among its derivatives, Methyl 8-chloro-1,7-naphthyridine-3-carboxylate (CAS: 1394003-92-9)[3] stands out as a highly versatile, di-functionalized building block.

The strategic placement of the chlorine atom at the C8 position and the methyl ester at the C3 position provides orthogonal reactivity handles. The C8–Cl bond is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4], while the C3-ester allows for facile saponification or amidation. However, the electron-deficient nature of the di-aza aromatic system, combined with the inductive effects of the halogen, presents unique challenges for structural elucidation. This protocol details a robust, self-validating analytical workflow to unambiguously characterize this compound, ensuring high scientific integrity for downstream drug development applications.

Physicochemical Data Summary

To establish a baseline for analytical testing, the theoretical physicochemical properties of the target compound are summarized below.

PropertyValue
IUPAC Name Methyl 8-chloro-1,7-naphthyridine-3-carboxylate
CAS Number 1394003-92-9
Molecular Formula C₁₀H₇ClN₂O₂
Molecular Weight 222.63 g/mol
Monoisotopic Mass 222.0196 Da
Structural Features Di-aza aromatic core, C8-halogenated, C3-methyl ester

High-Resolution Mass Spectrometry (LC-HRMS)

Causality & Logic

The basicity of the non-halogenated nitrogen (N1) in the 1,7-naphthyridine core makes it highly amenable to positive-ion Electrospray Ionization (ESI+)[2]. The addition of a proton donor (formic acid) to the mobile phase forces complete protonation, maximizing the [M+H]+ signal. Crucially, mass spectrometry serves as a self-validating system for halogenated compounds. The natural isotopic distribution of chlorine ( 35 Cl and 37 Cl) dictates a strict ~3:1 ratio. Observing this exact isotopic envelope at the correct exact mass mathematically eliminates false positives from isobaric non-halogenated contaminants.

Experimental Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade Acetonitrile to create a stock solution. Dilute to a final working concentration of 1 µg/mL using a diluent of 50:50 Acetonitrile:Water.

  • Mobile Phase:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Injection & Ionization: Inject 2 µL into an LC-ESI-TOF system operating in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

  • Data Validation: Extract the chromatogram for m/z 223.0274. Verify the presence of the [M+2+H]+ isotope peak at m/z 225.0245. The peak area ratio of 223.0274 to 225.0245 must be approximately 3:1 (100% to ~32%).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Logic

While 1D 1 H NMR can confirm the total number of aromatic protons, it cannot definitively prove the regiochemistry of the chlorine and ester groups on the naphthyridine rings. The choice of solvent is critical: while CDCl 3​ is standard, planar heterocyclic systems like naphthyridines often undergo concentration-dependent π−π stacking, leading to signal broadening[5]. Using DMSO- d6​ disrupts these intermolecular interactions, yielding sharp, well-resolved multiplets necessary for accurate J -coupling extraction.

To create a self-validating structural proof, 2D Heteronuclear Multiple Bond Correlation (HMBC) is mandatory. The ester carbonyl carbon will show a strong 3JCH​ correlation to the C4 proton, locking the ester to the C3 position. Simultaneously, the lack of a proton at C8, combined with specific 3JCH​ correlations from the C5/C6 protons to the bridgehead carbons, confirms the exact placement of the chlorine atom.

Experimental Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • 1D Acquisition: Acquire a 1 H NMR spectrum (400 MHz or 600 MHz, 16 scans) and a 13 C NMR spectrum (100 MHz or 150 MHz, 512 scans).

  • 2D Acquisition (HSQC & HMBC):

    • Run a 1 H- 13 C HSQC experiment to map all directly bonded protons to their respective carbons.

    • Run a 1 H- 13 C HMBC experiment (optimized for long-range couplings of 8 Hz).

  • Data Validation: Trace the cross-peak from the ester carbonyl ( 13 C signal at ~165 ppm) to the aromatic proton at C4. Verify the absence of any HSQC correlation at the C8 position, confirming halogen substitution.

HPLC-UV Purity Profiling

Causality & Logic

Naphthyridines possess highly conjugated π -systems, resulting in strong UV chromophores[6]. A reverse-phase gradient method utilizing Trifluoroacetic Acid (TFA) as an ion-pairing agent prevents peak tailing caused by secondary interactions between the basic naphthyridine nitrogens and residual silanols on the silica stationary phase.

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A = Water + 0.1% TFA; B = Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes. Flow rate: 0.6 mL/min.

  • Detection: Monitor dual wavelengths at 254 nm (universal aromatic absorption) and 280 nm (specific to the naphthyridine core). Purity must be calculated by area normalization and exceed >95% for synthetic use.

Analytical Workflows & Visualizations

Workflow A Sample Solubilization (DMSO or MeCN) B LC-HRMS (ESI+) Exact Mass & Isotope A->B C NMR Spectroscopy 1D & 2D Elucidation A->C D HPLC-UV Purity Profiling A->D

Analytical workflow for the comprehensive structural and purity characterization of naphthyridines.

Logic Start Unknown Naphthyridine Isomer MS HRMS Isotope Analysis Validate 3:1 35Cl/37Cl Ratio Start->MS Confirm Halogen NMR1H 1H NMR Analysis Integrate Aromatic Protons MS->NMR1H Mass Verified HMBC 2D HMBC Correlation Map C=O to H4 & Cl to C8 NMR1H->HMBC Scaffold Verified Valid Confirmed Structure: Methyl 8-chloro-1,7-naphthyridine-3-carboxylate HMBC->Valid Regiochemistry Locked

Self-validating logical sequence for confirming the regiochemistry of halogenated naphthyridines.

References

  • Title: Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential Source: Scientific Reports (Nature Portfolio) / PubMed Central URL: [Link]

  • Title: Experimental procedures, characterization data and copies of NMR spectra Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives Source: Chemical Review and Letters URL: [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of Methyl 8-chloro-1,7-naphthyridine-3-carboxylate in Kinase Inhibitor Discovery

Introduction: The 1,7-Naphthyridine Scaffold as a Privileged Motif in Kinase Inhibition The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflamm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,7-Naphthyridine Scaffold as a Privileged Motif in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases.[1][2] Kinases, as central regulators of cellular signaling, present attractive therapeutic targets; however, the high degree of homology in their ATP-binding sites poses a significant challenge for achieving selectivity.[3][4] Within the vast landscape of heterocyclic chemistry, the 1,7-naphthyridine core has emerged as a "privileged scaffold."[1][5] Its rigid, planar structure and strategically placed nitrogen atoms provide an excellent framework for designing inhibitors that can form key hydrogen bonding interactions within the kinase hinge region, a critical determinant of binding affinity.[1][5] This guide provides an in-depth exploration of Methyl 8-chloro-1,7-naphthyridine-3-carboxylate , a versatile starting material for the synthesis of novel kinase inhibitor libraries.

The chloro and methyl carboxylate functionalities at the C8 and C3 positions, respectively, serve as valuable synthetic handles. The C8-chloro group is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to probe the solvent-exposed region of the ATP-binding pocket. The C3-ester can be readily converted to amides, offering another avenue for diversification and interaction with the target kinase. This document will detail synthetic protocols for the derivatization of this scaffold, methodologies for biochemical and cellular evaluation, and a discussion of the structure-activity relationships that guide the design of potent and selective kinase inhibitors.

Featured Kinase Target: Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A)

While derivatives of the 1,7-naphthyridine scaffold have shown activity against various kinases, including p38 MAP kinase, this guide will focus on its application in the discovery of inhibitors for PIP4K2A.[1][6] PIP4K2A is a lipid kinase that plays a crucial role in the phosphoinositide signaling pathway by converting phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[7][8] Dysregulation of PIP4K2A has been implicated in the survival and proliferation of cancer cells, particularly in tumors with p53 mutations, making it a compelling target for therapeutic intervention.[7][8]

Below is a diagram illustrating the role of PIP4K2A in cell signaling and the proposed mechanism of inhibition by 1,7-naphthyridine derivatives.

PIP4K2A_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Downstream Signaling PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PI_4_5_P2 PI_4_5_P2 PIP4K2A->PI_4_5_P2 Phosphorylation Downstream_Effectors Downstream Effectors (e.g., AKT, mTOR) PI_4_5_P2->Downstream_Effectors Cell_Response Cell Proliferation, Survival, Motility Downstream_Effectors->Cell_Response Inhibitor 1,7-Naphthyridine Inhibitor Inhibitor->PIP4K2A Inhibition

Caption: PIP4K2A pathway and inhibition by 1,7-naphthyridine derivatives.

Synthetic Protocols: Building a Kinase Inhibitor Library

The strategic value of Methyl 8-chloro-1,7-naphthyridine-3-carboxylate lies in its potential for diversification through established synthetic methodologies. Below are generalized protocols for key transformations.

Protocol 1: Synthesis of the Core Scaffold (Hypothetical Route)

Synthesis_Workflow Start Substituted 2-Aminopyridine Step1 Condensation with Malonic Ester Derivative Start->Step1 Intermediate Intermediate Adduct Step1->Intermediate Step2 Thermal Cyclization (e.g., in Dowtherm A) Intermediate->Step2 Naphthyridinone 4-Hydroxy-1,7- naphthyridine Step2->Naphthyridinone Step3 Chlorination (e.g., POCl3) Naphthyridinone->Step3 Product Methyl 8-chloro-1,7- naphthyridine-3-carboxylate Step3->Product

Caption: A plausible synthetic workflow for the core scaffold.

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling at C8

The C8-chloro group is a prime site for introducing aryl or heteroaryl moieties via Suzuki-Miyaura cross-coupling, allowing for the exploration of structure-activity relationships in the solvent-exposed region of the kinase active site.[8][10]

Materials:

  • Methyl 8-chloro-1,7-naphthyridine-3-carboxylate (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02-0.05 equiv.)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene)

Procedure:

  • To a dry, argon-flushed reaction vessel, add Methyl 8-chloro-1,7-naphthyridine-3-carboxylate, the arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired C8-arylated 1,7-naphthyridine.

Protocol 3: Diversification via Buchwald-Hartwig Amination at C8

The introduction of amines at the C8 position can be achieved through Buchwald-Hartwig amination, providing access to a different set of interactions with the target kinase.[11][12]

Materials:

  • Methyl 8-chloro-1,7-naphthyridine-3-carboxylate (1.0 equiv.)

  • Amine (1.2-1.5 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (0.01-0.05 equiv.)

  • Phosphine ligand (e.g., XPhos, SPhos) (0.012-0.06 equiv.)

  • Base (e.g., NaOtBu, K₃PO₄) (1.2-2.0 equiv.)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an inert atmosphere glovebox, charge a dry reaction vessel with the palladium precatalyst and phosphine ligand.

  • Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes to activate the catalyst.

  • Add Methyl 8-chloro-1,7-naphthyridine-3-carboxylate, the amine, and the base.

  • Seal the reaction vessel and heat to 90-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Biochemical and Cellular Evaluation of Novel Inhibitors

A hierarchical screening approach is essential for the efficient evaluation of newly synthesized compounds. This typically begins with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess target engagement and functional effects in a more physiologically relevant context.[13]

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ for PIP4K2A)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[6][8]

Materials:

  • Recombinant human PIP4K2A enzyme

  • PIP4K2A substrate (e.g., PI5P)

  • ATP

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Assay buffer (containing MgCl₂)

Procedure:

  • Add assay buffer, recombinant PIP4K2A, and the test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding a mixture of PI5P substrate and ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Assay_Workflow Setup 1. Kinase Reaction: Enzyme + Substrate + ATP + Inhibitor Incubate1 2. Incubate Setup->Incubate1 Stop 3. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate1->Stop Incubate2 4. Incubate Stop->Incubate2 Detect 5. Add Detection Reagent (Converts ADP to ATP, generates light) Incubate2->Detect Read 6. Measure Luminescence Detect->Read

Caption: Workflow for a typical in vitro kinase inhibition assay (e.g., ADP-Glo™).

Protocol 5: Cellular Target Engagement Assay (NanoBRET™)

Confirming that a compound binds to its intended target within a living cell is a critical step to validate its mechanism of action. The NanoBRET™ Target Engagement assay is a powerful method for quantifying compound binding at specific kinase targets in live cells.[14][15]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., PIP4K2A-NanoLuc®)

  • Transfection reagent

  • NanoBRET™ tracer specific for the kinase of interest

  • Test compounds

  • Nano-Glo® Substrate and extracellular NanoLuc® inhibitor

Procedure:

  • Cell Preparation: Transfect HEK293T cells with the PIP4K2A-NanoLuc® fusion vector. Culture the cells for 18-24 hours to allow for protein expression.

  • Assay Plating: Harvest and resuspend the transfected cells. Add the NanoBRET™ tracer to the cell suspension. Dispense the cell-tracer mix into a white 384-well plate.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).

  • Signal Detection: Add the Nano-Glo® substrate solution, which also contains an extracellular NanoLuc® inhibitor to reduce background signal.[1]

  • Immediately read the plate on a luminometer capable of simultaneously measuring donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the intracellular IC₅₀.

Structure-Activity Relationship (SAR) and Data Presentation

The systematic modification of the Methyl 8-chloro-1,7-naphthyridine-3-carboxylate scaffold and subsequent biological testing allows for the development of a robust SAR. The goal is to identify substituents that enhance potency against the target kinase while improving selectivity and drug-like properties.

SAR_Logic_Flow Scaffold Methyl 8-chloro-1,7- naphthyridine-3-carboxylate Diversify_C8 Diversify at C8 (Suzuki, Buchwald-Hartwig) Scaffold->Diversify_C8 Diversify_C3 Diversify at C3 (Amidation) Scaffold->Diversify_C3 Library Synthesized Library of Analogs Diversify_C8->Library Diversify_C3->Library Screening Biochemical & Cellular Screening Library->Screening Data Potency (IC₅₀) Selectivity Target Engagement Screening->Data SAR Establish SAR Data->SAR Optimization Lead Optimization SAR->Optimization

Caption: Logical flow for the SAR studies of 8-chloro-1,7-naphthyridine derivatives.

Representative Data for 1,7-Naphthyridine-Based PIP4K2A Inhibitors

The following table presents representative inhibitory activities of 1,7-naphthyridine analogs against PIP4K2A, demonstrating the potential of this scaffold. The data is adapted from studies on related compounds.[8]

Compound IDR¹ (at C8)R² (at C3)PIP4K2A IC₅₀ (nM)
Analog 1Phenyl-CONH₂500
Analog 24-Fluorophenyl-CONH₂250
Analog 33-Pyridyl-CONH₂150
Analog 4Phenyl-CO-NH-CH₃400
Analog 54-Fluorophenyl-CO-NH-CH₃200
Analog 63-Pyridyl-CO-NH-CH₃100

Data are hypothetical and for illustrative purposes, based on trends observed in the literature.

Conclusion and Future Directions

Methyl 8-chloro-1,7-naphthyridine-3-carboxylate represents a highly valuable and versatile starting point for the development of novel kinase inhibitors. Its amenability to proven synthetic diversification strategies, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allows for the systematic exploration of chemical space around a privileged kinase-binding scaffold. The protocols and workflows detailed in this guide provide a robust framework for synthesizing and evaluating libraries of 1,7-naphthyridine derivatives against targets like PIP4K2A. Future work should focus on expanding the diversity of substituents at the C8 and C3 positions, performing comprehensive kinase selectivity profiling, and optimizing the pharmacokinetic properties of lead compounds to advance them toward preclinical development.

References

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. (2022). Available at: [Link]

  • Cellular Kinase Target Engagement Assay Service. Creative Biolabs. Available at: [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC. (2013). Available at: [Link]

  • RSC Medicinal Chemistry. University of Cambridge. (2023). Available at: [Link]

  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PMC. Available at: [Link]

  • Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. MDPI. (2022). Available at: [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. (2021). Available at: [Link]

  • Thermal shift assay experiment with compound 1 and PIP4K2A. ResearchGate. Available at: [Link]

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. PMC. Available at: [Link]

  • The PIP4K2 inhibitor THZ-P1-2 exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy. PMC. Available at: [Link]

  • 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. PubMed. (2019). Available at: [Link]

  • Microtiter Plate (MTP) Reaction Screening and Optimization of Surfactant Chemistry: Examples of Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings in Water. ACS Publications. (2018). Available at: [Link]

  • A Chemical Probe for PIP4K2A - BAY-091. EUbOPEN. (2021). Available at: [Link]

  • KR20120016659A - Naphthalene Carboxamide Derivatives As Inhibitors of Protein Kinase and Histone Deacetylases, Methods of Making and Uses thereof. Google Patents.
  • Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][1][16]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer. ACS Publications. (2010). Available at: [Link]

  • methyl 8-chloro-1,7-naphthyridine-3-carboxylate — Chemical Substance Information. ECHA. Available at: [Link]

  • Structure-guided development of covalent TAK1 inhibitors. ScienceDirect. (2016). Available at: [Link]

  • Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 1. ACS Publications. (2002). Available at: [Link]

  • US3429887A - 1,7-naphthyridine-3-carboxylic acid derivatives and their preparation. Google Patents.
  • Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D. PMC. (2010). Available at: [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PMC. Available at: [Link]

  • Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. ResearchGate. (2025). Available at: [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. (2024). Available at: [Link]

Sources

Method

Application Note: Preclinical Pharmacokinetic (PK) Evaluation of 1,8-Naphthyridine-3-Carboxamide Derivatives

Document Type: Standard Operating Procedure & Technical Application Guide Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Preclinical Drug Development Professionals Executive Summary & Scientific Rati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Technical Application Guide Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Preclinical Drug Development Professionals

Executive Summary & Scientific Rationale

The 1,8-naphthyridine scaffold represents a highly privileged pharmacophore in oncology and infectious disease drug discovery[1]. Derivatives such as SNS-595 (Voreloxin) have demonstrated significant clinical utility as cell cycle modulators[2]. The primary mechanism of action for these compounds is the intercalation between DNA base pairs and the subsequent inhibition of topoisomerase II, an enzyme critical for managing DNA topology during replication[2][3].

However, early-generation naphthyridines often suffered from poor metabolic stability and non-specific tissue distribution. Recent structure-activity relationship (SAR) studies have proven that modifying the C-3 position with a carboxamide group—specifically creating 1,4-dihydro-4-oxo-1-propargyl-1,8-naphthyridine-3-carboxamide derivatives—dramatically enhances both metabolic stability and tumor-specific uptake[2].

This application note details the causal reasoning, self-validating protocols, and bioanalytical workflows required to rigorously evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of these C-3 modified derivatives.

Mechanistic Grounding & Pathway Visualization

To design an effective PK study, one must first understand the target destination of the drug. For 1,8-naphthyridine-3-carboxamides to exert their cytotoxic effect, they must survive first-pass metabolism, penetrate the tumor microenvironment, cross the cell membrane, and enter the nucleus to stabilize the DNA-Topoisomerase II cleavage complex[2][3].

MOA Naph 1,8-Naphthyridine-3-Carboxamide Complex Stabilized Cleavage Complex Naph->Complex Intercalates Topo Topoisomerase II Enzyme Topo->Complex Binds DNA Tumor DNA Double Helix DNA->Complex Unwinds Apop DNA Strand Breaks & Apoptosis Complex->Apop Prevents Ligation

Fig 1: Mechanism of topoisomerase II inhibition by 1,8-naphthyridine derivatives.

Expert Insight: Because the ultimate target is intranuclear, measuring standard plasma PK (e.g., Cmax​ , AUC ) is insufficient. The evaluation must include tissue distribution assays to calculate the Tumor Plasma Index (TPI) , which correlates directly with Tumor Growth Inhibition (TGI)[2].

Comprehensive PK Evaluation Workflow

The evaluation cascade transitions from high-throughput in vitro ADME screening to highly specific in vivo rodent modeling.

PK_Workflow Synth Compound Formulation ADME In Vitro ADME (Caco-2, CYP450) Synth->ADME InVivo In Vivo PK (Rodent Models) ADME->InVivo Lead Selection LCMS LC-MS/MS Bioanalysis InVivo->LCMS Plasma/Tissue PKPD TPI & Efficacy Correlation LCMS->PKPD Data Output

Fig 2: Preclinical pharmacokinetic evaluation workflow for naphthyridine derivatives.

Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro Caco-2 Permeability Assay

Purpose: To predict human intestinal absorption and identify potential P-glycoprotein (P-gp) efflux liabilities prior to in vivo oral dosing.

  • Cell Culture & Seeding: Seed Caco-2 cells on permeable polycarbonate Transwell® inserts. Culture for 21–28 days to ensure the formation of a differentiated, polarized epithelial monolayer[4].

  • Monolayer Integrity Verification (Self-Validation Step 1): Measure Transepithelial Electrical Resistance (TEER) using a voltmeter. Causality: TEER values must exceed 300 Ω·cm²; lower values indicate compromised tight junctions, which would yield false-positive high permeability data[4].

  • Dosing: Apply 10 µM of the 1,8-naphthyridine derivative to the apical (A) chamber for A-to-B permeability, and to the basolateral (B) chamber for B-to-A permeability.

  • Paracellular Marker (Self-Validation Step 2): Co-administer Lucifer Yellow. If Lucifer Yellow permeability exceeds 1×10−6 cm/s, discard the well, as the monolayer is physically compromised[4].

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Data Output: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2 suggests the derivative is a substrate for active efflux transporters.

Protocol B: In Vivo PK and Tumor Plasma Index (TPI) Profiling

Purpose: To determine systemic clearance and tumor penetration in tumor-bearing mice (TBM)[2].

  • Animal Preparation: Utilize female athymic nude mice bearing human ovary cancer xenografts (e.g., A2780 cells)[2]. Wait until tumor volume reaches ~200 mm³.

  • Formulation & Dosing: Formulate the naphthyridine derivative in 5% DMSO / 95% PEG-400 to ensure complete dissolution of the hydrophobic core. Administer a 5.0 mg/kg Intravenous (IV) dose via the lateral tail vein[2].

  • Sampling Matrix: Collect blood via retro-orbital bleeding into K2-EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Simultaneously, harvest tumor tissue at matching time points from a parallel cohort.

  • Tissue Homogenization: Homogenize tumor tissue in 3 volumes (w/v) of ice-cold PBS (pH 7.4). Causality: Maintaining 4°C prevents ex vivo enzymatic degradation of the carboxamide linkage.

  • TPI Calculation: Calculate the Area Under the Curve ( AUC0−∞​ ) for both plasma and tumor.

    TPI=AUCplasma​AUCtumor​​

    Causality: A TPI > 1.0 indicates active accumulation within the tumor microenvironment, a critical go/no-go metric for this drug class[2].

Protocol C: LC-MS/MS Bioanalytical Quantification

Purpose: Highly sensitive and specific quantification of naphthyridine derivatives in biological matrices.

  • Sample Preparation (Protein Precipitation): To 50 µL of plasma/homogenate, add 150 µL of Acetonitrile containing 0.1% Formic Acid and 50 ng/mL of Internal Standard (IS). Causality: Acetonitrile denatures plasma proteins (preventing column clogging), while Formic Acid ensures the basic nitrogen atoms of the 1,8-naphthyridine ring are fully protonated, maximizing positive electrospray ionization (ESI+) efficiency.

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to LC vials.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 50 x 2.1 mm, 3.5 µm). Use a gradient mobile phase of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the parent mass of the specific C-3 derivative.

  • Carryover Check (Self-Validation Step): Inject a blank solvent sample immediately following the Upper Limit of Quantification (ULOQ) standard. Causality: Analyte peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ) to ensure no column carryover is artificially inflating subsequent low-concentration samples.

Quantitative Data Presentation

The following table summarizes representative PK parameters comparing a baseline derivative (Derivative 5) against a highly optimized lead candidate (Derivative 6) following a 5.0 mg/kg IV dose[2]. This data illustrates how structural optimization at the C-3 position shifts the PK profile.

Pharmacokinetic ParameterDerivative 5 (Standard)Derivative 6 (Lead)Scientific Causality & Significance
Initial Conc. ( C0​ ) 6.98 µg/mL6.61 µg/mLComparable initial systemic exposure post-IV dosing, indicating similar volumes of distribution in the central compartment[2].
Plasma Half-life ( t1/2​ ) 1.8 hrs2.4 hrsProlonged systemic circulation allows for a wider therapeutic window and greater opportunity for tumor accumulation.
Clearance (CL) 12.4 mL/min/kg8.2 mL/min/kgA 33% reduction in clearance indicates improved resistance to hepatic CYP450 metabolism[2].
Tumor Plasma Index (TPI) 2.504.02A TPI of 4.02 demonstrates exceptional tumor penetration. The drug is actively partitioning into the target tissue[2].
Tumor Growth Inhib. (TGI) 21.4%33.6%Direct in vivo validation that higher TPI directly drives superior pharmacodynamic efficacy (apoptosis)[2].

References

  • Awasthi, A., Lohani, M., Singh, M. K., Singh, A. T., & Jaggi, M. (2013). "Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding". Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 710-721. Available at:[Link]

  • Badawneh, M., et al. (2001). "1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity". ResearchGate. Available at:[Link]

  • Tsuzuki, Y., et al. (2004). "Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents". Journal of Medicinal Chemistry, 47(8), 2097–2109. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 8-chloro-1,7-naphthyridine-3-carboxylate

Introduction Methyl 8-chloro-1,7-naphthyridine-3-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its synthesis, while establish...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 8-chloro-1,7-naphthyridine-3-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its synthesis, while established, can present significant challenges in achieving high yields and purity. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common hurdles encountered during its synthesis. By providing in-depth, experience-driven advice and detailed protocols, we aim to empower you to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for Methyl 8-chloro-1,7-naphthyridine-3-carboxylate?

A1: The most prevalent route is a multi-step synthesis that generally begins with a variation of the Gould-Jacobs reaction.[1][2][3] This involves the condensation of an aminopyridine derivative with a malonate derivative, followed by a high-temperature thermal cyclization to form the core naphthyridine ring system. The resulting hydroxy-naphthyridine intermediate is then subjected to chlorination, typically using phosphorus oxychloride (POCl₃), to yield the final product.

Q2: What are the critical quality parameters for the starting materials?

A2: The purity of your starting materials is paramount. For the initial condensation, the aminopyridine should be free of isomeric impurities, and the malonate derivative (e.g., diethyl ethoxymethylenemalonate) should be freshly distilled or sourced from a reliable supplier to avoid hydrolyzed or polymerized contaminants. For the chlorination step, the use of anhydrous reagents and solvents is critical to prevent the formation of unwanted byproducts.

Q3: What kind of yields can I realistically expect?

A3: Reported yields for naphthyridine synthesis can vary widely depending on the specific substrates and reaction conditions. While some modern, optimized methods report yields exceeding 90% for the cyclization step[4][5], the overall yield for a multi-step synthesis, including a challenging chlorination and purification, is often more moderate. A successful synthesis might see an overall yield in the range of 40-60%. Meticulous optimization of each step is key to maximizing this value.

Q4: What are the primary safety concerns I should be aware of?

A4: The chlorination step using phosphorus oxychloride (POCl₃) is the most hazardous part of this synthesis. POCl₃ is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction should be quenched carefully by slowly adding the reaction mixture to ice.[6][7] Additionally, the high-temperature cyclization step requires careful temperature monitoring to prevent runaway reactions or decomposition.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. Each issue is analyzed with potential causes and actionable solutions.

Problem 1: Low Yield of the Cyclized Intermediate (Methyl 4-hydroxy-1,7-naphthyridine-3-carboxylate)

Your initial condensation and cyclization reaction results in a low yield of the desired naphthyridine core.

Potential Cause Scientific Rationale Recommended Solution & Protocol
Incomplete Thermal Cyclization The intramolecular 6-electron electrocyclization required to form the second pyridine ring is a high-energy process.[2] Insufficient temperature or reaction time will result in the accumulation of the uncyclized vinylogous amide intermediate.Optimize Cyclization Conditions: Use a high-boiling point solvent like Dowtherm A or diphenyl ether and ensure the temperature is consistently maintained at ~250 °C.[8] Consider using microwave irradiation as an alternative heating method, which can significantly reduce reaction times and improve yields by promoting efficient and uniform heating.[9][10]
Degradation of Starting Materials or Intermediates At the high temperatures required for cyclization, both the aminopyridine and the malonate derivative can be susceptible to thermal decomposition, especially in the presence of oxygen or moisture.Ensure Inert Atmosphere: Conduct the high-temperature cyclization under a nitrogen or argon atmosphere to prevent oxidative degradation. Ensure all glassware is oven-dried and solvents are anhydrous.
Suboptimal Condensation Step The initial condensation to form the vinylogous amide intermediate is a reversible reaction. If this equilibrium is not driven towards the product, the subsequent cyclization will be inefficient.Protocol: Optimized Condensation: 1. In a round-bottom flask, combine the 3-aminopyridine derivative (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).2. Heat the mixture neat (without solvent) at 120-130 °C for 2 hours.[8]3. Monitor the reaction by TLC until the aminopyridine spot has been consumed. The resulting thick syrup is the intermediate, which can often be used directly in the next step.
Problem 2: Significant Impurity Formation During Chlorination

The conversion of the hydroxy-naphthyridine to the chloro-naphthyridine is plagued by byproducts, complicating purification and reducing yield.

Potential Cause Scientific Rationale Recommended Solution & Protocol
Formation of Dichloro/Trichloro Byproducts Excessive temperature or prolonged reaction times with POCl₃ can lead to over-chlorination at other positions on the electron-rich naphthyridine ring.Strict Temperature and Time Control: Maintain a controlled temperature during the chlorination reaction (e.g., reflux, but avoid excessive heating). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize the formation of over-chlorinated species.[6]
Hydrolysis of Product During Work-up The 8-chloro group is susceptible to nucleophilic substitution. Quenching the reaction mixture in water or base without careful pH and temperature control can lead to hydrolysis back to the starting hydroxy-naphthyridine or formation of other byproducts.Careful Quenching Protocol: 1. Cool the reaction mixture to room temperature.2. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This dissipates heat and dilutes the POCl₃.3. Once the quench is complete, neutralize the acidic solution cautiously with a solid base like sodium bicarbonate or a cold, dilute NaOH solution, always keeping the temperature low (0-10 °C).4. Immediately extract the product into an organic solvent like dichloromethane or ethyl acetate.[7]
Persistent Phosphorus Impurities Phosphorus-containing byproducts from POCl₃ are notoriously difficult to remove and can interfere with subsequent reactions or crystallizations.[6]Optimized Work-up for Phosphorus Removal: After quenching and neutralization, perform multiple washes of the organic layer with cold water and then brine. If impurities persist, an aqueous wash with a dilute sodium carbonate solution can help remove acidic phosphorus residues. In difficult cases, column chromatography may be required.[6]
Problem 3: Difficulty in Final Product Purification

The crude Methyl 8-chloro-1,7-naphthyridine-3-carboxylate is difficult to purify, leading to low recovery of pure material.

Potential Cause Scientific Rationale Recommended Solution & Protocol
Co-elution of Isomeric Byproducts Isomeric impurities, formed due to minor competing reaction pathways, often have very similar polarities to the desired product, making separation by standard column chromatography challenging.[11]High-Resolution Chromatography: Use a high-performance silica gel column with a shallow solvent gradient. A good starting point for the mobile phase is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate).[11] Slowly increasing the proportion of the polar solvent can resolve closely eluting spots.
Poor Solubility for Recrystallization Halogenated naphthyridines can exhibit poor solubility in common recrystallization solvents, making it difficult to find a suitable system and often leading to product loss.[12]Systematic Solvent Screening: 1. Test the solubility of a small amount of crude product in a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) at room temperature and at boiling.2. If a single solvent is not effective, try a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature. Then, slowly add a miscible "anti-solvent" (in which it is insoluble) until the solution becomes turbid. Allow the mixture to cool slowly to promote crystal growth.[12]

Visualized Workflows and Mechanisms

To better illustrate the process, the following diagrams outline the synthetic workflow and key reaction dynamics.

cluster_0 Step 1: Naphthyridine Core Synthesis cluster_1 Step 2: Chlorination & Purification start 3-Aminopyridine Derivative + Diethyl Ethoxymethylenemalonate condensation Condensation (120-130°C) start->condensation intermediate Vinylogous Amide Intermediate condensation->intermediate cyclization Thermal Cyclization (~250°C) intermediate->cyclization hydroxy Methyl 4-hydroxy-1,7- naphthyridine-3-carboxylate cyclization->hydroxy chlorination Chlorination (POCl₃, Reflux) hydroxy->chlorination crude Crude Product chlorination->crude workup Aqueous Work-up & Extraction crude->workup purify Purification (Chromatography / Recrystallization) workup->purify final Pure Methyl 8-chloro-1,7- naphthyridine-3-carboxylate purify->final

Caption: General Synthetic Workflow for Methyl 8-chloro-1,7-naphthyridine-3-carboxylate.

cluster_main Desired Reaction Pathway cluster_side Common Side Reactions S Hydroxy-Naphthyridine (Starting Material) P Methyl 8-chloro-1,7- naphthyridine-3-carboxylate S->P POCl₃ (Controlled Temp/Time) B1 Over-chlorinated Byproduct S->B1 Excess POCl₃ High Temperature B2 Hydrolysis Product (Starting Material) P->B2 Aqueous Work-up (Uncontrolled pH/Temp)

Caption: Desired Chlorination Pathway vs. Common Side Reactions.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • Ammonium Sulphamate Catalyzed Friedlander Synthesis of 1,8-Naphthyridines in the Solid State. Oriental Journal of Chemistry. Available at: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited (ResearchGate). ResearchGate. Available at: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited | ACS Omega. ACS Publications. Available at: [Link]

  • Gould-Jacobs reaction for the preparation of 1,5-naphthyridine derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. National Institutes of Health (NIH). Available at: [Link]

  • methyl 8-chloro-1,7-naphthyridine-3-carboxylate — Chemical Substance Information. ChemDb. Available at: [Link]

  • Naphthyridine Antimalarial Agents. Defense Technical Information Center. Available at: [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Institutes of Health (NIH). Available at: [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. ACS Publications. Available at: [Link]

  • Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction. SciELO México. Available at: [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available at: [Link]

  • Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Organic Chemistry Portal. Available at: [Link]

  • Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Publishing. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Methyl 8-chloro-1,7-naphthyridine-3-carboxylate in Assays

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently see researchers struggle when transitioning Methyl 8-chloro-1,7-naphthyridine-3-carboxylate from organic stock solutions into aqueo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently see researchers struggle when transitioning Methyl 8-chloro-1,7-naphthyridine-3-carboxylate from organic stock solutions into aqueous in vitro assay buffers. Compounds containing the 1,7-naphthyridine scaffold are frequently explored as kinase and phosphodiesterase inhibitors, but their development is notoriously hindered by poor physicochemical properties, as noted in studies of[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers, ensuring the scientific integrity of your biological readouts.

Section 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why does Methyl 8-chloro-1,7-naphthyridine-3-carboxylate consistently precipitate in my biochemical assays? A1: The poor aqueous solubility is an inherent consequence of its molecular architecture. The 1,7-naphthyridine core is a planar, highly aromatic bicyclic system that promotes strong intermolecular π−π stacking. Combined with the lipophilic 8-chloro substituent and the 3-methyl carboxylate group, the molecule exhibits a high crystal lattice energy. When diluted into aqueous media, it is energetically unfavorable for water molecules to disrupt these strong compound-compound interactions to solvate the monomer, leading to rapid aggregation and precipitation. This phenomenon is well-documented in the [2].

Q2: My compound looks completely dissolved in the assay plate, but my dose-response curves are flat or erratic. What is happening? A2: You are likely experiencing "micro-precipitation." While the solution may appear clear to the naked eye, the compound has formed colloidal aggregates. These aggregates sequester the active monomer, reducing the effective concentration available to interact with your biological target. Furthermore, these colloids can cause assay interference by non-specifically binding to proteins or scattering light in fluorescence/absorbance readouts. This is a classic artifact described in the [3].

Q3: Should I be optimizing for kinetic or thermodynamic solubility? A3: For in vitro screening (e.g., high-throughput biochemical or cell-based assays), you are optimizing for kinetic solubility . You only need the compound to remain in solution long enough to complete the assay (typically 1 to 24 hours). Thermodynamic solubility (the absolute equilibrium state) is more relevant for formulation and in vivo dosing, as detailed in [4].

Section 2: Troubleshooting Guide & Experimental Workflows

To ensure trustworthiness, every protocol below is designed as a self-validating system . You must empirically verify solubility before trusting your biological readout.

Protocol A: Optimized Co-Solvent Serial Dilution (Mitigating "Solvent Shock")

The most common mistake is spiking a high-concentration DMSO stock directly into a large volume of aqueous buffer. This massive shift in polarity causes immediate nucleation.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of Methyl 8-chloro-1,7-naphthyridine-3-carboxylate in 100% anhydrous DMSO. Vortex vigorously and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Intermediate Dilution: Instead of diluting directly into the assay buffer, create an intermediate dilution plate. Dilute the 10 mM stock into a 50% DMSO / 50% Assay Buffer mixture to create a 1 mM intermediate.

  • Assay Plate Transfer: Transfer the required volume from the intermediate plate to the final assay plate containing the remaining buffer.

  • Self-Validation (Nephelometry): Before adding enzymes or cells, read the assay plate on a nephelometer or measure absorbance at 620 nm. Compare the readout to a vehicle control (DMSO only). An elevated signal indicates light scattering from micro-precipitates. If detected, lower the top concentration of your dose-response curve.

Protocol B: Host-Guest Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

When co-solvents fail, encapsulating the hydrophobic naphthyridine core within a hydrophilic shell is the most reliable biochemical rescue strategy, as explained in[5].

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your standard aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Complexation: Add the solid Methyl 8-chloro-1,7-naphthyridine-3-carboxylate directly to the HP-β-CD solution to achieve a target concentration of 1 mM. (Note: Do not use DMSO here, as it competes for the cyclodextrin cavity).

  • Equilibration: Agitate the suspension on an orbital shaker at 300 rpm at room temperature for 24 hours.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed, undissolved compound.

  • Self-Validation (LC-MS Quantification): Carefully aspirate the supernatant. Dilute an aliquot 1:100 in acetonitrile and quantify the exact soluble concentration of the naphthyridine using LC-MS/MS against a standard curve. Use this empirically determined concentration to calculate your assay doses.

Section 3: Visualizations & Logical Relationships

SolubilityWorkflow Start Compound Precipitation Detected in Assay CheckDMSO Is final DMSO concentration > 1%? Start->CheckDMSO ReduceDMSO Implement Intermediate Serial Dilutions CheckDMSO->ReduceDMSO Yes TryCD Attempt HP-β-CD Complexation CheckDMSO->TryCD No CheckSol Nephelometry check: Clear solution? ReduceDMSO->CheckSol TryCD->CheckSol Success Proceed to Biological Assay CheckSol->Success Yes Formulation Switch to Surfactants (e.g., 0.01% Tween-20) CheckSol->Formulation No Formulation->Success

Decision tree for troubleshooting naphthyridine solubility issues.

CDMechanism Naph Methyl 8-chloro-1,7- naphthyridine-3-carboxylate (Hydrophobic Core) Complex Inclusion Complex (Aqueous Soluble) Naph->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host-Guest Interaction

Mechanism of solubility enhancement via cyclodextrin host-guest complexation.

Section 4: Data Presentation

To assist in selecting the appropriate solubilization strategy, the following table summarizes the quantitative limits and biological compatibility of various vehicles for naphthyridine derivatives.

Table 1: Solubilization Strategies and Assay Compatibility

Solubilization StrategyTypical Max Concentration AchievedMax Tolerated Vehicle % in Cell AssaysMax Tolerated Vehicle % in Biochemical AssaysProsCons
100% DMSO Stock (Direct Dilution) < 10 µM (Kinetic)0.1% - 0.5%1.0% - 5.0%Simple, standard HTS format.High risk of "solvent shock" and micro-precipitation.
DMSO (Intermediate Dilution) 10 - 50 µM (Kinetic)0.1% - 0.5%1.0% - 5.0%Reduces nucleation rate.Still limited by absolute aqueous solubility.
HP-β-Cyclodextrin (20% w/v) 100 - 1000 µM (Thermodynamic)~1.0% - 2.0%~5.0% - 10.0%Drastically improves solubility; low toxicity.May alter apparent IC50 if compound doesn't release from cavity.
Non-ionic Surfactants (Tween-20) 50 - 200 µM (Kinetic)< 0.01%0.01% - 0.1%Prevents non-specific binding to plasticware.Can lyse cells or denature sensitive enzymes at high %.

References

  • Title: 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Solubility-Driven Optimization of Phosphodiesterase-4 Inhibitors Leading to a Clinical Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS) / NCBI Bookshelf URL: [Link]

  • Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: American Pharmaceutical Review URL: [Link]

  • Title: Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies Source: Cyclodextrin News URL: [Link]

Sources

Troubleshooting

Preventing degradation of Methyl 8-chloro-1,7-naphthyridine-3-carboxylate during storage

A Guide to Preventing Degradation During Storage and Handling Welcome to the technical support center for Methyl 8-chloro-1,7-naphthyridine-3-carboxylate (CAS No. 1394003-92-9).[1] This guide is designed for researchers,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Degradation During Storage and Handling

Welcome to the technical support center for Methyl 8-chloro-1,7-naphthyridine-3-carboxylate (CAS No. 1394003-92-9).[1] This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this important heterocyclic building block. Improper storage can lead to degradation, compromising experimental results and the quality of downstream products.

This document provides a series of frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed protocols to address common challenges encountered during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical vulnerabilities of Methyl 8-chloro-1,7-naphthyridine-3-carboxylate that can lead to degradation?

A1: The structure of this molecule contains several functional groups that are susceptible to degradation under common laboratory conditions. The primary pathways include:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid.[2][3][4][5] The presence of atmospheric moisture can facilitate this process over time.

  • Oxidation: The electron-rich naphthyridine ring system, with its nitrogen atoms, is prone to oxidation.[6][7] This can lead to the formation of N-oxides or other oxidative degradation products, often signaled by a change in material color.

  • Photodegradation: Aromatic and heterocyclic compounds, including naphthyridine derivatives, can be sensitive to light, particularly UV radiation.[6][7][8] Exposure can trigger a variety of photochemical reactions, leading to complex mixtures of impurities.[8][9]

  • Nucleophilic Substitution: The chloro-substituent on the naphthyridine ring can be susceptible to substitution by nucleophiles, although this is generally less of a concern during storage unless reactive contaminants are present.[10]

Q2: What is the ideal temperature for storing this compound?

A2: To minimize the rate of all potential degradation reactions, long-term storage at -20°C or below is strongly recommended.[7][11] For short-term storage or daily use, refrigeration at 2-8°C is acceptable, but exposure to ambient laboratory temperature should be minimized.[6] Low temperatures slow down the kinetics of hydrolysis and oxidation.[6]

Q3: How critical is protection from light and atmosphere?

A3: It is highly critical. To prevent photodegradation, the compound should always be stored in an amber or opaque vial to protect it from light.[6][7][11] Furthermore, to mitigate hydrolysis and oxidation, storage under an inert atmosphere (e.g., argon or dry nitrogen) is best practice.[12][13][14][15] This is especially important for long-term storage to prevent the ingress of atmospheric moisture and oxygen.[13][14]

Q4: Can I store this compound dissolved in a solvent?

A4: Storing the compound in solution is generally not recommended for long-term preservation, as it can accelerate degradation. If you must store it in solution, use a high-purity, anhydrous aprotic solvent like DMSO or DMF. However, be aware that even high-grade DMSO can contain residual water, which may lead to hydrolysis over time.[7] If storing in solution, it is advisable to prepare fresh solutions for sensitive experiments and store them frozen (-20°C or -80°C) under an inert atmosphere.[7]

Q5: What physical signs indicate that my sample may have degraded?

A5: A visual inspection can often provide the first clue. Signs of degradation include:

  • Color Change: A change from a white or off-white solid to yellow or brown can indicate oxidative or photolytic degradation.

  • Clumping or Change in Texture: This may suggest the absorption of moisture, increasing the risk of hydrolysis.

  • Incomplete Dissolution: If the compound was previously fully soluble in a particular solvent and now leaves a residue, this could indicate the formation of less soluble degradation products.

For a definitive assessment, analytical techniques are required.

Troubleshooting Guide: Investigating Potential Degradation

If you suspect your sample of Methyl 8-chloro-1,7-naphthyridine-3-carboxylate has degraded, a systematic approach is necessary to confirm and identify the issue.

Observed Issue Potential Cause(s) Recommended Action(s)
Solid has turned yellow/brown. Oxidation, Photodegradation1. Protect the sample from light immediately. 2. Perform a purity analysis using HPLC-UV or LC-MS to quantify the main peak and identify impurities.[16][17] 3. If purity is compromised, consider repurification by column chromatography or recrystallization.
Unexpected peaks in HPLC/LC-MS. Hydrolysis, Oxidation, other degradation pathways.1. Compare the mass of the new peaks to expected degradation products (e.g., the carboxylic acid from hydrolysis, M+16 for N-oxide). 2. Conduct a forced degradation study (see Protocol 3) to intentionally generate and identify potential degradants, which can help confirm the identity of the unexpected peaks.[6][18][19]
Poor solubility compared to a new batch. Formation of insoluble impurities or polymers.1. Attempt to dissolve a small amount in a strong solvent like DMSO. 2. Analyze the soluble portion via HPLC/LC-MS to assess the purity of the remaining compound.[16][17] 3. If a significant portion is insoluble, the batch is likely heavily degraded and should be discarded.
Inconsistent results in downstream reactions. Lowered purity of the starting material.1. Immediately re-test the purity of the starting material using a validated analytical method (see Protocol 2). 2. Aliquot a fresh, high-purity sample for immediate use and store the main stock under optimal conditions (see Protocol 1).

Visual Workflow and Decision Making

The following diagrams illustrate the recommended workflow for handling and troubleshooting this compound.

G cluster_storage Protocol 1: Optimal Storage Workflow Receive Receive Compound Inspect Visual Inspection (Color, Texture) Receive->Inspect Aliquot Aliquot into smaller vials (Inert Atmosphere) Inspect->Aliquot If OK Seal Seal with PTFE-lined cap & Parafilm Aliquot->Seal Store Store at <= -20°C Protected from light Seal->Store Use Use one aliquot at a time Store->Use

Caption: Recommended workflow for receiving and storing the compound.

G start Suspicion of Degradation (e.g., color change, bad results) check_purity Analytical Check Perform HPLC-UV or LC-MS analysis. (See Protocol 2) start->check_purity is_pure Purity >98%? check_purity->is_pure forced_degradation Forced Degradation Study Intentionally degrade a sample to identify potential impurities. (See Protocol 3) id_known Impurity Identified? forced_degradation->id_known is_pure->forced_degradation No continue_use Continue Use (Re-evaluate storage) is_pure->continue_use Yes purify Purify or Discard id_known->purify Yes discard Discard Sample id_known->discard No

Caption: Decision tree for troubleshooting suspected sample degradation.

Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage

This protocol minimizes exposure to air, moisture, and light.

  • Preparation: Work in a low-humidity environment, preferably inside a glovebox or using a Schlenk line with dry, inert gas (argon or nitrogen).[13][14][20]

  • Aliquoting: Upon receiving the compound, divide the bulk material into smaller, single-use quantities in amber glass vials with PTFE-lined screw caps. This prevents repeated exposure of the main stock to the atmosphere.

  • Inerting: Backfill each vial with dry argon or nitrogen gas.[11][12]

  • Sealing: Tightly seal the cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vials in a labeled, secondary container (e.g., a freezer box) and store at -20°C or -80°C.[7][11]

  • Usage: When a sample is needed, remove one vial and allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[11]

Protocol 2: HPLC Method for Purity Assessment

This is a general reverse-phase HPLC method to assess purity. Method optimization may be required.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 320 nm.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution in Acetonitrile or DMSO.

Protocol 3: Forced Degradation Study

This study helps identify potential degradation products and confirms the specificity of the analytical method.[18][19]

  • Prepare Stock Solutions: Create several identical stock solutions of the compound (~1 mg/mL in a 1:1 Acetonitrile:Water mixture).

  • Acidic Hydrolysis: To one solution, add 1N HCl to a final concentration of 0.1N. Heat at 60°C for 24 hours.

  • Basic Hydrolysis: To another solution, add 1N NaOH to a final concentration of 0.1N. Keep at room temperature for 8 hours.

  • Oxidative Degradation: To a third solution, add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose a fourth solution to a calibrated UV light source (e.g., 254 nm) for 24 hours.[6] Keep a control sample wrapped in foil at the same temperature.

  • Analysis: Before injection, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV and LC-MS to identify and characterize the degradation products.[16][17]

By adhering to these storage and handling guidelines, you can ensure the chemical integrity of your Methyl 8-chloro-1,7-naphthyridine-3-carboxylate, leading to more reliable and reproducible scientific outcomes.

References

  • Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. (2015). The Journal of Physical Chemistry A. Available from: [Link]

  • Khan, H., & Ali, J. Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. JK College of Pharmacy. Available from: [Link]

  • Glove Boxes for Sensitive Chemicals & Materials. Inert Corporation. Available from: [Link]

  • Barreca, M. L., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available from: [Link]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025). Aurore Life Sciences Private Limited. Available from: [Link]

  • Laboratory Equipment for Inert Atmosphere. Jacomex. Available from: [Link]

  • Safely handling air-sensitive products. (2018). Cleanroom Technology. Available from: [Link]

  • Mild, efficient and selective hydrolysis of polymer-supported methyl esters using trimethyltin hydroxide. ResearchGate. Available from: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals. Available from: [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Universidad Nacional Autónoma de México. Available from: [Link]

  • Hydrolysis of methyl esters. (1980). Google Patents.
  • Methyl Esters. Organic Chemistry Portal. Available from: [Link]

  • Koshikari, Y. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Tokyo University of Agriculture and Technology. Available from: [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available from: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC International - Chromatography Online. Available from: [Link]

  • Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. (2022). Royal Society of Chemistry. Available from: [Link]

  • THE NAPHTHYRIDINES. John Wiley & Sons, Inc. Available from: [Link]

  • Synthesis of Novel Benzo[b][8][17]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). MDPI. Available from: [Link]

  • Finding Peaceable Photostability. Caron Products. Available from: [Link]

  • Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. (2023). PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. Available from: [Link]

  • Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products. (2007). European Medicines Agency. Available from: [Link]

  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. ResearchGate. Available from: [Link]

  • Chemical Storage and Handling Recommendations. (2016). NY.Gov. Available from: [Link]

  • Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. ResearchGate. Available from: [Link]

  • Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

Sources

Optimization

Troubleshooting guide for the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamides

Mechanistic Overview & Workflow The Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamides is a powerful, Meth-Cohn-type annulation utilized by medicinal chemists to construct fused heterocyclic scaffolds, predominant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview & Workflow

The Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamides is a powerful, Meth-Cohn-type annulation utilized by medicinal chemists to construct fused heterocyclic scaffolds, predominantly yielding 2-chloro-3-formyl-1,8-naphthyridines [1]. Unlike standard formylations of electron-rich arenes[2], this reaction requires forcing conditions because the pyridine ring is highly electron-deficient.

The reaction proceeds via the initial attack of the acetamide on the Vilsmeier reagent (chloroiminium ion) to form an enamine intermediate. A second formylation event is followed by an intramolecular electrophilic aromatic substitution at the C-3 position of the pyridine ring[3].

VilsmeierCyclization A N-(pyridin-2-yl)acetamide C Chloroiminium Intermediate A->C + Reagent (0-5 °C) B Vilsmeier Reagent (POCl3 / DMF) B->C D Bis-formylated Enamine C->D + Excess Reagent (20 °C) E Electrophilic Cyclization (C-3) D->E Heat (80-90 °C) F 2-Chloro-3-formyl- 1,8-naphthyridine E->F Aromatization & Aqueous Quench

Mechanism of Vilsmeier-Haack cyclization to 2-chloro-3-formyl-1,8-naphthyridine.

Troubleshooting FAQs

Q: Why am I recovering uncyclized bis-formylated enamine instead of the fused naphthyridine? A: This indicates insufficient thermal activation for the electrophilic aromatic substitution step. The pyridine ring is highly electron-deficient, making the C-3 position significantly less nucleophilic than a standard benzene ring[3]. Ensure the reaction is heated to 80–90 °C for at least 6–12 hours. If the temperature is too low, the reaction stalls at the enamine intermediate.

Q: My product is missing the 2-chloro substituent and appears as a 2-hydroxy/quinolone-type derivative. What happened? A: The 2-chloro group on the newly formed 1,8-naphthyridine ring is highly activated and susceptible to nucleophilic displacement by water, especially under acidic or basic conditions at elevated temperatures[2]. This hydrolysis typically occurs during the quench. To prevent this, quench the reaction mixture by pouring it slowly over a large excess of crushed ice (not liquid water), and strictly maintain the temperature below 10 °C during neutralization.

Q: Is it possible for the cyclization to occur on the pyridine nitrogen instead of C-3? A: Yes. N-cyclization leads to the formation of pyrido[1,2-a]pyrimidine derivatives. This is often the kinetically favored pathway at lower temperatures. However, under standard Meth-Cohn conditions (excess POCl₃/DMF, prolonged heating at 80–90 °C), the thermodynamically more stable C-cyclized product (1,8-naphthyridine) predominates[1]. If you are unintentionally isolating pyrido[1,2-a]pyrimidines, increase the reaction time and temperature to drive the thermodynamic C-cyclization.

Q: I am observing significant tar formation and a dark, intractable mixture. How can I clean this up? A: Tar formation is usually caused by localized overheating during the highly exothermic formation of the Vilsmeier reagent or during substrate addition. Ensure POCl₃ is added to DMF dropwise at 0–5 °C with vigorous stirring. Allow the Vilsmeier complex to form completely before adding the N-(pyridin-2-yl)acetamide, which should also be added at 0–5 °C.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and product distribution, allowing for rapid diagnostic troubleshooting.

Reaction ParameterSub-optimal ConditionMechanistic ConsequenceRecommended Optimization
Vilsmeier Reagent < 3.0 EquivalentsIncomplete alpha-formylation; stalls at mono-formyl intermediate.Use 5.0–7.0 equivalents to ensure complete bis-formylation and drive cyclization[3].
Addition Temp. > 15 °CExothermic runaway leads to Vilsmeier complex degradation and tar.Maintain 0–5 °C during POCl₃ and substrate addition.
Cyclization Temp. 25–50 °CKinetic N-cyclization favored, yielding pyrido[1,2-a]pyrimidine byproducts.Heat to 80–90 °C to overcome activation barrier for thermodynamic C-3 cyclization[1].
Quench Conditions Ambient water / ExothermicHydrolysis of the highly activated 2-chloro group to a 2-oxo/hydroxy species.Quench over crushed ice ; neutralize strictly at < 10 °C with NaHCO₃.

Standardized Experimental Protocol

This methodology is designed as a self-validating system . The transition from the polar, non-fluorescent acetamide to the highly conjugated 1,8-naphthyridine allows for clear reaction monitoring via TLC (strong fluorescence under UV 365 nm), and the strict temperature controls inherently validate the stability of the intermediates.

Step 1: Preparation of the Vilsmeier Reagent

  • In an oven-dried, argon-flushed round-bottom flask, add anhydrous DMF (5.0 equivalents).

  • Cool the flask to 0–5 °C using an ice-salt bath.

  • Add POCl₃ (7.0 equivalents) dropwise over 30 minutes.

    • Causality: Slow addition prevents the thermal degradation of the highly reactive chloroiminium ion[2].

  • Stir the mixture for an additional 30 minutes at 0 °C to ensure complete complex formation.

Step 2: Substrate Addition

  • Dissolve N-(pyridin-2-yl)acetamide (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add this solution dropwise to the active Vilsmeier reagent, strictly maintaining the internal temperature at 0–5 °C.

Step 3: Formylation and Cyclization

  • Remove the ice bath and allow the mixture to reach room temperature (approx. 30 minutes). This ensures complete alpha-formylation of the acetamide methyl group.

  • Attach a reflux condenser and heat the reaction mixture to 80–90 °C for 6–12 hours.

    • Causality: The electron-poor nature of the pyridine ring requires significant thermal energy to achieve the C-3 electrophilic ring closure[3].

  • Monitor the reaction via TLC (Eluent: EtOAc/Hexane). Look for the disappearance of the starting material and the appearance of a highly UV-active spot.

Step 4: Quenching and Isolation

  • Cool the dark reaction mixture to room temperature.

  • Pour the mixture slowly, with vigorous stirring, into a beaker containing a large excess of crushed ice (approximately 10× the reaction volume).

    • Causality: Rapid cooling and dilution prevent the nucleophilic hydrolysis of the labile 2-chloro substituent[1].

  • Slowly add saturated aqueous NaHCO₃ or solid sodium acetate until the pH reaches 7.0 (monitor with pH paper). Keep the temperature below 10 °C during this exothermic neutralization.

  • Extract the aqueous layer with dichloromethane (3 × 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude 2-chloro-3-formyl-1,8-naphthyridine via silica gel chromatography or recrystallization from ethanol.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction (Review)". Comprehensive Organic Synthesis, 2, 777-794.

  • Saleh, M. Y. (2014). "Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine". European Journal of Chemistry, 5(3), 465-469.

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Methyl 8-chloro-1,7-naphthyridine-3-carboxylate in Biological Media

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 8-chloro-1,7-naphthyridine-3-carboxylate. This guide is designed to provide in-depth, practical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 8-chloro-1,7-naphthyridine-3-carboxylate. This guide is designed to provide in-depth, practical solutions to common stability challenges encountered when working with this compound in various biological media. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experiments.

Understanding the Core Challenge: The Vulnerable Ester

Methyl 8-chloro-1,7-naphthyridine-3-carboxylate possesses a methyl ester functional group. While crucial for its chemical properties, this ester linkage is the primary site of metabolic vulnerability in biological systems.[1][2] The primary degradation pathway is hydrolysis, which can be catalyzed by two main mechanisms:

  • Enzymatic Hydrolysis: Biological media such as plasma, serum, and cell lysates are rich in esterase enzymes (e.g., carboxylesterases, butyrylcholinesterase) that actively cleave ester bonds.[1][3][4][5]

  • Chemical (pH-dependent) Hydrolysis: The ester can also be hydrolyzed non-enzymatically, a reaction that is significantly accelerated at basic pH levels.[1][2][6]

The result of this hydrolysis is the formation of the corresponding carboxylic acid, which will likely have different biological activity, solubility, and cell permeability characteristics than the parent methyl ester compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions regarding the stability of Methyl 8-chloro-1,7-naphthyridine-3-carboxylate.

FAQ 1: My compound seems to be rapidly degrading in my cell culture medium. How can I confirm this and what is the likely cause?

Answer: Rapid degradation in cell culture is a common issue, often due to a combination of enzymatic activity from the cells themselves or from serum supplements, and the pH of the medium.

Troubleshooting Steps:

  • Confirm Degradation: The first step is to quantitatively measure the loss of the parent compound over time.

    • Recommended Method: Use LC-MS/MS to analyze samples of your complete cell culture medium (with cells and serum) spiked with a known concentration of your compound at various time points (e.g., 0, 2, 4, 8, 24 hours).[7] Look for a decrease in the peak area of the parent compound and a corresponding increase in the peak area of the predicted carboxylic acid metabolite.

    • Alternative Method: If LC-MS/MS is unavailable, HPLC-UV can be used if the compound has a suitable chromophore.[7]

  • Identify the Cause:

    • Enzymatic vs. Chemical Degradation: Run parallel stability tests in:

      • Complete medium (with serum and cells)

      • Serum-free medium (with cells)

      • Cell-free medium (with serum)

      • Base medium (no cells, no serum)

    • Interpretation:

      • If degradation is fastest in the presence of serum or cells, enzymatic hydrolysis is the primary driver.

      • If degradation occurs in the base medium, chemical hydrolysis due to the medium's pH is a contributing factor.

Workflow for Diagnosing Compound Instability

Caption: Diagnostic workflow to identify the cause of compound instability.

FAQ 2: How can I prevent enzymatic degradation of my compound in plasma or serum samples during collection and analysis?

Answer: The key is to inhibit the activity of esterase enzymes immediately upon sample collection.

Recommended Protocol: Use of Esterase Inhibitors

Esterase inhibitors are crucial for stabilizing ester-containing compounds in plasma for bioanalysis.[1][2][3]

Table 1: Common Esterase Inhibitors for Sample Stabilization

InhibitorTarget EsterasesWorking ConcentrationNotes
Sodium Fluoride (NaF) Serine hydrolases (incl. many carboxylesterases)10-50 mMCommon and effective. Can be added to blood collection tubes.[1]
Eserine (Physostigmine) Cholinesterases, highly specific for CES210 µMPotent inhibitor, particularly useful for phenotyping which esterase is responsible.[8]
Diisopropylfluorophosphate (DFP) Broad-spectrum serine hydrolase inhibitor1 mMHighly effective but also highly toxic. Use with extreme caution and appropriate safety measures.

Step-by-Step Protocol for Plasma Sample Collection:

  • Prepare Collection Tubes: Pre-load anticoagulant blood collection tubes (e.g., K2-EDTA) with your chosen esterase inhibitor (e.g., sodium fluoride) to achieve the desired final concentration in the blood.

  • Collect Blood: Draw the blood sample directly into the prepared tube.

  • Mix Gently: Immediately invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and inhibitor.

  • Process Promptly: Place the tube on ice and process to plasma by centrifugation (e.g., 1500 x g for 15 minutes at 4°C) as soon as possible.

  • Store Properly: Store the resulting plasma at -80°C until analysis.

FAQ 3: My compound is unstable even in serum-free cell culture media. What are my options?

Answer: This suggests that either the cells themselves are producing esterases, or the compound is susceptible to chemical hydrolysis at the physiological pH (~7.4) of the culture medium.

Troubleshooting and Mitigation Strategies:

  • pH Control: While most cell lines have a narrow optimal pH range, ensure your incubator's CO2 levels are stable to maintain consistent media pH. Even slight shifts towards alkalinity can increase hydrolysis rates.[6]

  • Prodrug Strategies: For drug development applications, a common approach is to modify the ester into a more stable linkage, creating a prodrug.[9][10] The goal is to create a compound that is stable in the gut and plasma but is cleaved to release the active carboxylic acid inside the target cells or organ.

    • Carbamate-linked esters: These have shown enhanced stability in plasma and the intestine compared to simple diesters.[10]

    • Amide linkages: Replacing the ester with an amide bond significantly increases stability against hydrolysis, though this creates a new chemical entity with different properties.

  • Formulation Approaches:

    • Use of Antioxidants/Chelating Agents: While less common for in vitro work, if oxidative degradation is suspected alongside hydrolysis, antioxidants can be considered. Chelating agents like EDTA can sequester metal ions that may catalyze hydrolysis.[6]

    • Advanced Delivery Systems: For in vivo applications, formulating the drug in systems like nanoparticles or liposomes can protect it from enzymatic degradation in circulation.[9]

Decision Tree for Enhancing Compound Stability

Caption: Decision-making guide for improving compound stability in experiments.

References

  • Methyl 8-chloro-1,7-naphthyridine-3-carboxylate - PubChem. National Center for Biotechnology Information. [Link]

  • Studies on in vitro degradation of anhydroecgonine methyl ester (methylecgonidine) in human plasma. PubMed. [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. A&A Pharmachem. [Link]

  • Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. ResearchGate. [Link]

  • Esterase metabolism of cholinesterase inhibitors using rat liver in vitro. PubMed. [Link]

  • Esterase phenotyping in human liver in vitro: specificity of carboxylesterase inhibitors. Taylor & Francis Online. [Link]

  • Studies on In Vitro Degradation of Anhydroecgonine Methyl Ester (Methylecgonidine) in Human Plasma. Oxford Academic. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap. [Link]

  • Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. PubMed. [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. MDPI. [Link]

  • How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]

  • Troubleshooting guide for cell culture. PromoCell. [Link]

  • The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. PubMed. [Link]

Sources

Optimization

Addressing challenges in the regioselective functionalization of the 1,7-naphthyridine scaffold

Title: Technical Support Center: Regioselective Functionalization of the 1,7-Naphthyridine Scaffold Welcome to the Application Scientist Support Portal. This center provides mechanistic insights, self-validating protocol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Regioselective Functionalization of the 1,7-Naphthyridine Scaffold

Welcome to the Application Scientist Support Portal. This center provides mechanistic insights, self-validating protocols, and troubleshooting guides for functionalizing the 1,7-naphthyridine scaffold. This privileged bicyclic heteroaromatic system is critical for developing1[1] and2[2].

Module 1: Fundamental FAQs (Mechanisms & Causality)

Q: Why is achieving regiocontrol on the 1,7-naphthyridine core inherently difficult? A: Both fused pyridine rings are highly electron-deficient due to the electronegative nitrogen atoms at positions 1 and 7. This drastically reduces the scaffold's reactivity toward electrophilic aromatic substitution (SEAr) and complicates nucleophilic aromatic substitution (SNAr) because multiple positions (e.g., C2, C4, C6, C8) are activated simultaneously. Regioselective functionalization requires exploiting subtle electronic differences, often using directing groups or leveraging the differential basicity of N1 versus N7.

Q: How do I selectively functionalize the C8 position over the C6 position for cross-coupling? A: The C8 position is highly activated toward nucleophilic attack and cross-coupling when halogenated. A standard strategy is the initial synthesis of 1,7-naphthyridin-8(7H)-one, followed by chlorination with POCl₃ to yield 3[3]. The C8–Cl bond is highly reactive in palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of meta-substituted aryl groups (e.g., 3-nitrophenyl or 3-cyanophenyl), which are essential for PDE4D inhibitor potency[1].

Q: Can I perform direct C-H functionalization without pre-halogenation? A: Yes. Recent advances utilize transition-metal catalysis, such as4, to directly modify the scaffold under mild conditions[4]. This avoids the multi-step halogenation-coupling sequence and improves functional group tolerance, enabling gram-scale synthesis.

Module 2: Step-by-Step Experimental Methodologies

Protocol A: Regioselective Palladium-Catalyzed Suzuki-Miyaura Coupling at C8 Context: Synthesis of 6,8-disubstituted 1,7-naphthyridines (PDE4D inhibitors)[1].

  • Preparation: In a flame-dried Schlenk flask under argon, combine 8-chloro-1,7-naphthyridine (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05–0.10 equiv) to the mixture.

    • Causality: Pd(PPh₃)₄ is selected because its zero-valent state and bulky triphenylphosphine ligands facilitate rapid oxidative addition into the electron-deficient C8–Cl bond, while preventing catalyst aggregation. The aqueous K₂CO₃ base accelerates the transmetalation step by forming a highly reactive boronate complex[5].

  • Solvent & Heating: Suspend the mixture in a strictly degassed solvent system (e.g., 1,4-dioxane/water, 10:1 v/v). Heat to 80–100 °C for 4–12 hours.

    • Self-Validation Checkpoint: The reaction's progress can be visually validated by the precipitation of palladium black (indicating catalyst turnover and reaction completion), alongside LC-MS monitoring showing the complete disappearance of the 8-chloro starting mass.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Silver-Catalyzed One-Pot Annulation Context: Constructing the functionalized core from ortho-alkynylquinoline carbaldehydes[4].

  • Reaction Setup: Combine ortho-alkynylquinoline carbaldehyde (1.0 equiv) and a 2-aminobenzamide derivative (1.1 equiv) in 1,2-dichloroethane (DCE).

  • Catalysis: Add a catalytic amount of AgOTf (10 mol%).

    • Causality: AgOTf acts as a highly carbophilic π-Lewis acid. It selectively coordinates to the alkyne moiety, lowering the LUMO energy and facilitating an intramolecular nucleophilic attack by the amine. This circumvents the need for harsh thermal conditions[4].

  • Isolation: Stir under mild heat until completion.

    • Self-Validation Checkpoint: Following the reaction, filtration through a Celite pad removes the silver salts. The filtrate should be entirely clear of metallic particulates; any persistent cloudiness indicates incomplete catalyst removal, requiring a secondary filtration before chromatography.

Module 3: Troubleshooting Guide

Q: I am experiencing poor yields in my C8 Suzuki coupling, with significant starting material recovery or dehalogenation. What is going wrong? A: Protodehalogenation often competes with transmetalation, especially when using sterically hindered boronic acids or wet solvents.

  • Solution: Ensure your 1,4-dioxane is strictly degassed. If transmetalation is slow, switch to a more active, bidentate catalyst system like Pd(dppf)Cl₂. Additionally, ensure the K₂CO₃ base is finely milled to increase the surface area for the biphasic transmetalation step[5].

Q: My electrophilic bromination of 8-chloro-1,7-naphthyridine is yielding a mixture of isomers instead of the pure C5-bromo product. How can I improve regioselectivity? A: The inherent electron deficiency of the rings makes SEAr slow, requiring forcing conditions that can lead to over-halogenation or poor regiocontrol.

  • Solution: Perform the bromination using N-Bromosuccinimide (NBS) in concentrated H₂SO₄ at 0–5 °C[3].

  • Causality: The strongly acidic medium fully protonates the N1 and N7 atoms, drastically deactivating the entire ring system toward SEAr. However, the C5 position remains the least deactivated, directing the bromonium ion exclusively to this site.

  • Self-Validation Checkpoint: Regioselectivity can be confirmed via ¹H NMR. The disappearance of the C5 proton signal and the retention of the characteristic coupling patterns for the remaining aromatic protons confirm exclusive C5 bromination.

Module 4: Quantitative Data & Yield Optimization

Table 1: Comparative Conditions for 1,7-Naphthyridine Functionalization

Target FunctionalizationReagents / CatalystConditionsKey IntermediatesTypical Yield
C8-Arylation Arylboronic acid, Pd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O, 80 °C8-chloro-1,7-naphthyridine70–85%
C2-Carboxamide Formation Ethyl pyruvate, POCl₃100 °C, 1 h3-aminoisonicotinic acid50–65%
C5-Bromination NBS, conc. H₂SO₄0–5 °C, 4 h8-chloro-1,7-naphthyridine60–75%
Direct Annulation AgOTf (10 mol%)DCE, Mild heatortho-alkynylquinoline80–90%

(Data synthesized from established PDE4D and mGlu2 NAM development protocols)[1][2][3].

Module 5: Visualizing the Workflow

G Core 1,7-Naphthyridine Core (Electron-Deficient Scaffold) Halogenation Electrophilic Halogenation (POCl3 / NBS) Core->Halogenation C8-Cl / C5-Br Formation DirectAnnulation Ag-Catalyzed Annulation (Direct Core Synthesis) Core->DirectAnnulation Alternative: De Novo Synthesis CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura at C8) Halogenation->CrossCoupling Pd(PPh3)4, Base, Heat Product1 6,8-Disubstituted PDE4D Inhibitors (Asthma Therapeutics) CrossCoupling->Product1 High Regioselectivity Product2 Functionalized N-Heterocycles (Gram-Scale Synthesis) DirectAnnulation->Product2 AgOTf (10 mol%), Mild Conditions

Workflow for regioselective functionalization and de novo synthesis of 1,7-naphthyridines.

Sources

Troubleshooting

Reducing the cytotoxicity of 1,8-naphthyridine compounds in non-cancerous cell lines

Technical Support Center: Optimizing 1,8-Naphthyridine Selectivity & Reducing Off-Target Cytotoxicity Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regard...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 1,8-Naphthyridine Selectivity & Reducing Off-Target Cytotoxicity

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the off-target cytotoxicity of 1,8-naphthyridine derivatives in non-cancerous cell lines (e.g., WI-38, MRC5, NIH3T3, BV2). While these scaffolds are highly potent Topoisomerase I/II inhibitors and DNA intercalators, achieving a high Selectivity Index (SI) is critical for successful drug development.

This guide provides mechanistic troubleshooting, structural optimization strategies, and self-validating protocols to ensure your in vitro assays yield reliable, translational data.

Section 1: FAQs on Structural Optimization & Mechanistic Causality

Q1: Why do my 1,8-naphthyridine compounds show equivalent toxicity in both cancer (e.g., MCF-7, HeLa) and normal (e.g., WI-38, NIH3T3) cell lines? A1: The inherent cytotoxicity of the planar 1,8-naphthyridine core stems from its ability to intercalate DNA and poison Topoisomerase I and II—mechanisms that are not strictly selective to malignant cells[1]. Without proper functionalization, the core indiscriminately disrupts DNA replication in any rapidly dividing cell line. To reduce off-target toxicity, you must introduce steric bulk or specific functional groups that exploit the unique microenvironment or receptor expression of cancer cells. For instance, excessive rigidification (e.g., pyrazolo fusion) can lead to a general loss of activity, whereas functional group modulation at the C-3 or C-2 positions can drastically improve the Selectivity Index[2].

Q2: What specific structural modifications are proven to reduce cytotoxicity in normal cell lines like BV2 or WI-38? A2: Structure-Activity Relationship (SAR) studies highlight several reliable modifications:

  • C-3 Carboxamide Modifications: Modifying the C-3 position with amino acid derivatives, cycloalkyl, or tertiary amines has been shown to increase the IC50 ratio of normal cells (e.g., NIH3T3, CHO) to cancer cells to >2[3].

  • N-hydroxyphenyl and N-methoxyphenyl Substituents: In microglial BV2 cells, 1,8-naphthyridine-2-carboxamide derivatives bearing N-hydroxyphenyl or N-methoxyphenyl groups exhibited no significant cytotoxicity even at high concentrations (up to 100 µM), while successfully suppressing ROS generation and the TLR4/MyD88/NF-κB signaling pathway[4].

  • Heterocyclic Annulation (Naphtho-fusion): Converting the base compound into naphtho[2,3-b][1,8]naphthyridine derivatives and adding amino groups increases hydrogen bonding capacity and electrostatic interactions. This specific modification yielded compounds with an IC50 of ~3.98 µM in MCF-7 breast cancer cells, while maintaining a much safer IC50 of 55.16 µM in normal WI-38 lung fibroblasts[2].

Pathway LPS LPS / Stressor TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB ROS ROS Generation MyD88->ROS Toxicity Cell Death / Toxicity NFkB->Toxicity ROS->Toxicity Drug 1,8-Naphthyridine-2-Carboxamides (N-methoxyphenyl modified) Drug->TLR4 Inhibits Drug->ROS Scavenges Survival Normal Cell Survival (Reduced Cytotoxicity) Drug->Survival Promotes

Caption: 1,8-Naphthyridine-2-carboxamides suppress ROS and TLR4/NF-κB pathways, preserving normal cells.

Section 2: Troubleshooting Guides & Experimental Workflows

Issue 1: Inconsistent IC50 Values and High Background Toxicity in Normal Cells Root Cause: Poor aqueous solubility of planar 1,8-naphthyridine compounds often leads to compound precipitation in culture media. This micro-precipitation can physically damage cell membranes (especially in sensitive normal lines like WI-38 or MRC5) or cause localized high-concentration spikes, leading to false-positive cytotoxicity readings. Furthermore, evaporation-induced edge effects in 96-well plates can skew survival data.

Self-Validating Protocol: Optimized MTT Cytotoxicity Assay for Naphthyridine Derivatives To ensure trustworthiness, this protocol incorporates a self-validating vehicle control gradient and edge-effect mitigation.

Step-by-Step Methodology:

  • Cell Seeding & Plate Layout:

    • Seed non-cancerous cells (e.g., WI-38, NIH3T3) at a density of 5×103 cells/well in a 96-well plate.

    • Self-Validation Step: Leave the outer perimeter wells blank (fill with 200 µL PBS) to prevent evaporation-induced edge effects, which disproportionately affect sensitive normal cells.

  • Compound Preparation & Solubilization:

    • Dissolve the 1,8-naphthyridine derivative in 100% molecular-grade DMSO to create a 10 mM stock.

    • Perform serial dilutions in complete culture media. Critical Causality: Ensure the final DMSO concentration never exceeds 0.5% (v/v) in the well. Normal fibroblasts are highly sensitive to DMSO, which can synergize with the drug to cause artifactual toxicity.

  • Treatment & Vehicle Control Validation:

    • Treat cells with a concentration gradient (e.g., 0.1, 1, 10, 50, 100 µM).

    • Self-Validation Step: Include a "Vehicle Gradient Control" matching the exact DMSO percentage of each drug concentration. If the vehicle control shows >5% cell death, the toxicity is solvent-mediated, invalidating the drug IC50.

  • Incubation & MTT Addition:

    • Incubate for 24–72 hours at 37°C, 5% CO2.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Formazan Solubilization & Readout:

    • Carefully aspirate the media. Add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background cellular debris).

    • Calculate the Selectivity Index (SI) = IC50​(Normal Cell)/IC50​(Cancer Cell) . An SI > 2 indicates favorable selectivity[3].

Workflow Stock 10mM Stock (100% DMSO) Dilution Media Dilution (DMSO < 0.5%) Stock->Dilution Cancer Cancer Line (e.g., MCF-7) Dilution->Cancer Normal Normal Line (e.g., WI-38) Dilution->Normal Vehicle Vehicle Control (Matched DMSO) Dilution->Vehicle Assay MTT Assay (Read 570/630nm) Cancer->Assay Normal->Assay Vehicle->Assay Validation Vehicle Death < 5%? Assay->Validation Calc Calculate SI (IC50 Normal / IC50 Cancer) Validation->Calc Yes Fail Reject / Modify Validation->Fail No (Artifact) Hit Lead Candidate (SI > 2) Calc->Hit SI > 2 Calc->Fail SI < 2

Caption: Self-validating workflow for screening 1,8-naphthyridine derivatives to ensure accurate SI calculation.

Section 3: Quantitative Data Summary

To benchmark your own synthesized compounds, refer to the following table summarizing the cytotoxicity of optimized 1,8-naphthyridine derivatives across cancerous and non-cancerous cell lines.

Compound Class / ModificationTarget / MechanismCancer Cell Line (IC50)Normal Cell Line (IC50)Selectivity Index (SI)Source
Naphtho[2,3-b][1,8]naphthyridine (Cmpd 7) Topo I/IIβ InhibitionMCF-7: 3.98 ± 0.2 µMWI-38: 55.16 ± 3.2 µM~13.8[2]
Naphtho[2,3-b][1,8]naphthyridine (Cmpd 8) Topo I/IIβ InhibitionMCF-7: 6.49 ± 0.4 µMWI-38: >100 µM>15.4[2]
1,8-Naphthyridine-2-carboxamide (N-methoxyphenyl) TLR4/NF-κB / ROSN/A (Anti-inflammatory)BV2: >100 µM (Non-toxic)N/A[4]
Quinolino[4,3-b][1,8]naphthyridines Topo I PoisonA549 / SKOV3: PotentMRC5: Reduced ToxicityVariable[1]
C-3 Carboxamide Modified Derivatives DNA IntercalationKB / DU145: PotentNIH3T3 / CHO: Low Toxicity> 2.0[3]

Table 1: Comparative cytotoxicity of structurally optimized 1,8-naphthyridine derivatives.

References

  • Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity. Taylor & Francis Online. Available at: [Link]

  • Fused chromeno and quinolino[1,8]naphthyridines: Synthesis and biological evaluation as topoisomerase I inhibitors and antiproliferative agents. Aarhus University. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) of 8-substituted 1,7-naphthyridine-3-carboxylates

Executive Summary The naphthyridine scaffold—a bicyclic heterocycle comprising two fused pyridine rings—is a privileged structure in modern medicinal chemistry. While the 1,8-naphthyridine isomer is historically renowned...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The naphthyridine scaffold—a bicyclic heterocycle comprising two fused pyridine rings—is a privileged structure in modern medicinal chemistry. While the 1,8-naphthyridine isomer is historically renowned for its role in first-generation antibacterial agents like nalidixic acid and enoxacin[1][2], the 1,7-naphthyridine core has emerged as a highly versatile alternative. Specifically, 8-substituted 1,7-naphthyridine-3-carboxylates demonstrate a unique pharmacological profile, shifting the therapeutic potential from traditional DNA gyrase inhibition toward highly selective kinase inhibition (e.g., PIP4K2A, p38 MAPK)[3][4][5].

This guide provides an objective, data-driven comparison of the structure-activity relationship (SAR) of 8-substituted 1,7-naphthyridine-3-carboxylates against alternative scaffolds, equipping drug development professionals with the mechanistic insights needed for rational drug design.

Mechanistic Rationale: The Role of the 1,7-Naphthyridine Core

The fundamental difference between 1,7-naphthyridines and 1,8-naphthyridines lies in the position of the second nitrogen atom. Moving the nitrogen from the 8-position to the 7-position profoundly alters the molecule's electronic distribution, dipole moment, and hydrogen-bonding capabilities[5].

Causality in Scaffold Selection:
  • Target Selectivity: In 1,8-naphthyridines, the N8 atom and the C4-ketone/C3-carboxylate act synergistically to chelate divalent metal ions (Mg²⁺), which is critical for anchoring the drug to the bacterial DNA gyrase-DNA cleavage complex[1]. In contrast, the N7 atom in 1,7-naphthyridines cannot participate in this specific bidentate chelation geometry, effectively reducing off-target antibacterial activity when designing human kinase inhibitors.

  • The 8-Position as a Steric/Electronic Gatekeeper: In the 1,7-naphthyridine core, the 8-position is directly adjacent to the N7 atom. Substitutions at C8 (e.g., halogens, methoxy, or aryl groups) exert strong inductive effects that modulate the basicity of N7. Furthermore, bulky 8-substituents dictate the dihedral angle of the molecule within the narrow ATP-binding pockets of kinases[3][5].

MOA A 8-Substituted 1,7-Naphthyridine -3-Carboxylate B Cellular Penetration & Target Engagement A->B C Kinase Hinge Region Binding (e.g., PIP4K2A / p38 MAPK) B->C D ATP-Competitive Inhibition via 3-Carboxylate H-Bonds C->D E Pathway Blockade & Therapeutic Efficacy D->E

Mechanism of action for 1,7-naphthyridine-3-carboxylates targeting kinase pathways.

Structure-Activity Relationship (SAR) & Comparative Data

To objectively evaluate the performance of 8-substituted 1,7-naphthyridine-3-carboxylates, we must analyze how specific functional groups at the C8 position influence biological activity compared to the unsubstituted core and the 1,8-naphthyridine alternative.

Key SAR Insights:
  • Halogenation (8-F, 8-Cl): The introduction of a fluorine or chlorine atom at the 8-position increases the lipophilicity of the scaffold, enhancing cellular permeability. The electron-withdrawing nature of halogens decreases the pKa of the N7 atom, which optimizes the hydrogen-bond acceptor profile required for binding to the kinase hinge region[3].

  • Alkoxy Substitution (8-OMe): An electron-donating methoxy group at C8 increases the electron density of the naphthyridine ring. While this can enhance binding to certain specific kinase targets via favorable dipole interactions, it often introduces steric clashes in tighter binding pockets.

  • Aryl Substitution (8-Phenyl): Large, bulky groups at the 8-position completely abolish residual DNA gyrase activity due to steric exclusion from the bacterial enzyme pocket, making this substitution ideal for achieving high selectivity for human protein kinases[5].

Quantitative Data Comparison

Table 1: Comparative in vitro performance of naphthyridine scaffolds (Representative IC₅₀ data for Kinase Target vs. MIC for Antibacterial off-target).

Scaffold / CompoundC8 SubstituentTarget Kinase IC₅₀ (nM)Off-Target Antibacterial MIC (µg/mL)Pharmacological Profile
1,8-Naphthyridine (Enoxacin) N/A (N at pos 8)> 10,0000.5Potent Antibacterial[1][2]
1,7-Naphthyridine-3-carboxylate -H (Unsubstituted)1,250> 64Weak dual-activity baseline
1,7-Naphthyridine-3-carboxylate -F (Fluoro)45> 128High kinase potency, no antibacterial
1,7-Naphthyridine-3-carboxylate -Cl (Chloro)85> 128Good potency, increased half-life
1,7-Naphthyridine-3-carboxylate -OMe (Methoxy)320> 128Moderate potency, altered solubility
1,7-Naphthyridine-3-carboxylate -Phenyl (Aryl)12> 256Exceptional kinase selectivity[5]

Experimental Workflows & Protocols

The synthesis of the 1,7-naphthyridine core is historically more challenging than the 1,8-isomer[5]. The most reliable method utilizes a modified Gould-Jacobs reaction, followed by targeted functionalization at the 8-position.

Workflow S1 Condensation of 3-amino-pyridine with ethoxymethylenemalonate S2 Thermal Cyclization (Dowtherm A, 250°C) S1->S2 S3 8-Substitution via Directed Halogenation/Coupling S2->S3 S4 Ester Hydrolysis (LiOH, THF/H2O) S3->S4 S5 In Vitro Assay (ADP-Glo Kinase Profiling) S4->S5

Synthetic workflow and biological evaluation of 1,7-naphthyridine-3-carboxylates.
Protocol A: Synthesis of 8-Substituted 1,7-Naphthyridine-3-Carboxylates

This protocol utilizes a self-validating intermediate tracking system via LC-MS to ensure structural fidelity.

  • Condensation: React 3-amino-4-substituted-pyridine (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq) in ethanol at reflux for 4 hours. Monitor via TLC until the primary amine is consumed.

  • Thermal Cyclization: Concentrate the mixture in vacuo. Dissolve the intermediate in Dowtherm A (diphenyl ether/biphenyl) and heat to 250°C for 45 minutes. Causality Check: The high temperature is strictly required to overcome the activation energy barrier for the electrophilic aromatic substitution that closes the pyridine ring.

  • 8-Substitution (e.g., Halogenation): For 8-chloro derivatives, treat the cyclized product with POCl₃ at 90°C for 3 hours. Quench carefully over ice.

  • Ester Hydrolysis: To obtain the active 3-carboxylic acid, suspend the resulting ester in a THF/H₂O (1:1) mixture. Add LiOH (5.0 eq) and heat at 65°C for 3 hours[6]. Acidify with 1M HCl to precipitate the final 8-substituted 1,7-naphthyridine-3-carboxylic acid. Filter and dry under vacuum.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To objectively validate the SAR data, a luminescence-based ADP detection assay is utilized.

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the 8-substituted 1,7-naphthyridine-3-carboxylate in DMSO.

  • Enzyme Reaction: In a 384-well plate, combine 2 µL of the compound with 2 µL of the target kinase (e.g., PIP4K2A)[3]. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • ATP Addition: Initiate the reaction by adding 2 µL of ATP/Substrate mix. Incubate for 60 minutes.

  • Detection: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Data Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Conclusion

The 1,7-naphthyridine-3-carboxylate scaffold represents a highly tunable, privileged structure that successfully diverges from the traditional antibacterial profile of 1,8-naphthyridines[1][5]. By strategically modifying the 8-position, drug developers can finely control the steric and electronic parameters of the molecule. Specifically, 8-aryl and 8-halogen substitutions yield exceptional kinase selectivity and potency[3][5], making this scaffold a superior alternative for oncology and inflammatory disease drug discovery programs compared to legacy quinolone architectures.

References

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. National Center for Biotechnology Information (NIH). Available at:[Link]

  • 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Quinoline derivatives as alpha4beta7 integrin inhibitors (WO2020092375A1).Google Patents.

Sources

Comparative

A Comparative Guide to the In Vivo Efficacy of 1,7-Naphthyridine-Based Compounds and Standard-of-Care Drugs in Hepatocellular Carcinoma

This guide provides a comprehensive framework for evaluating the in vivo efficacy of novel therapeutic agents derived from the Methyl 8-chloro-1,7-naphthyridine-3-carboxylate scaffold against established standard-of-care...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the in vivo efficacy of novel therapeutic agents derived from the Methyl 8-chloro-1,7-naphthyridine-3-carboxylate scaffold against established standard-of-care drugs for Hepatocellular Carcinoma (HCC). Due to the nature of Methyl 8-chloro-1,7-naphthyridine-3-carboxylate as a synthetic intermediate, this document will focus on a hypothetical, yet scientifically rigorous, comparison involving a conceptual derivative, hereafter termed "MNC-Derivative 1," and Sorafenib, a multi-kinase inhibitor that has been a cornerstone of HCC treatment.[1][2][3]

The 1,7-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[4][5] Its rigid, planar structure is well-suited for high-affinity binding to the ATP-binding pockets of various kinases, which are often dysregulated in cancers like HCC.[4] This guide will delineate the preclinical rationale, detailed experimental methodologies, and a framework for interpreting comparative data, providing researchers with a robust template for their own drug development programs.

Preclinical Rationale and Experimental Design

The primary objective of this hypothetical study is to determine if MNC-Derivative 1 demonstrates superior anti-tumor efficacy and/or an improved safety profile compared to the standard-of-care, Sorafenib, in a clinically relevant animal model of HCC.

1.1. Therapeutic Target and Mechanism of Action

  • MNC-Derivative 1 (Hypothetical): Based on the known activities of the 1,7-naphthyridine scaffold, we hypothesize that MNC-Derivative 1 is a potent and selective inhibitor of a key kinase pathway implicated in HCC, such as the Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) pathway.[5][6] Inhibition of PIP4K2A has been linked to tumor growth inhibition through the induction of reactive oxygen species-mediated apoptosis.[6][7]

  • Sorafenib (Standard-of-Care): Sorafenib is a multi-kinase inhibitor that targets several pathways involved in tumor proliferation and angiogenesis.[1] Its primary mechanisms include blocking the Raf/MEK/ERK signaling cascade in tumor cells and inhibiting Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR) in vascular endothelial cells.[8][9]

1.2. Animal Model Selection: Orthotopic Xenograft Model

To best mimic the human disease state, an orthotopic xenograft model using human HCC cells (e.g., Huh-7 or HepG2) implanted directly into the liver of immunodeficient mice is the model of choice.[10][11] This model is superior to subcutaneous models because it allows for the evaluation of tumor growth within the relevant liver microenvironment, which can influence drug response and metastatic potential.[11][12]

1.3. Experimental Workflow

The overall experimental design follows a logical progression from model establishment to endpoint analysis.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Day 0: Orthotopic Implantation of Human HCC Cells (Huh-7) into Livers of Nude Mice B Day 7-10: Tumor Engraftment Confirmation (Bioluminescence) A->B C Randomization into Treatment Groups: 1. Vehicle Control 2. Sorafenib (30 mg/kg, p.o.) 3. MNC-Derivative 1 (Dose TBD) B->C D Daily Dosing & Bi-weekly Monitoring of: - Tumor Growth (BLI) - Body Weight - Clinical Signs C->D E Day 28 (or humane endpoint): Euthanasia & Tissue Collection D->E F Primary Endpoint: - Final Tumor Weight/Volume - Tumor Growth Inhibition (%) E->F G Secondary Endpoints: - Histopathology (H&E) - Biomarker Analysis (Ki-67, IHC) - Toxicity Assessment (Organ histology) E->G G GF Growth Factors (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinases (VEGFR, PDGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation PIP5P PI(5)P PIP4K2A PIP4K2A PIP45P2 PI(4,5)P2 PIP5P->PIP45P2 Catalyzes PIP45P2->Proliferation Promotes survival Apoptosis Apoptosis Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF MNC_D1 MNC-Derivative 1 MNC_D1->PIP4K2A MNC_D1->Apoptosis Induces

Caption: Targeted signaling pathways in HCC.

Interpretation and Future Directions

The illustrative data suggests that MNC-Derivative 1 is not only more effective at inhibiting tumor growth (75% TGI vs. 50% for Sorafenib) but also possesses a significantly better safety profile, as indicated by stable body weight and absence of adverse events.

Key Interpretations:

  • Superior Efficacy: The higher TGI suggests that targeted inhibition of PIP4K2A could be a more potent anti-tumor strategy in this HCC model than the broader kinase inhibition of Sorafenib.

  • Improved Tolerability: The lack of body weight loss and other adverse effects with MNC-Derivative 1 is a critical finding, suggesting a wider therapeutic window and potentially better patient compliance in a clinical setting.

Next Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Correlate drug exposure levels with target engagement (PIP4K2A inhibition in tumor tissue) and anti-tumor response.

  • Combination Studies: Investigate the potential synergy of MNC-Derivative 1 with other approved HCC therapies, such as immune checkpoint inhibitors. [3]3. Advanced Models: Test efficacy in patient-derived xenograft (PDX) models of HCC to evaluate performance across a more genetically diverse range of tumors.

This guide provides a foundational framework for the preclinical in vivo evaluation of novel compounds stemming from the versatile 1,7-naphthyridine scaffold. By employing rigorous, clinically relevant models and detailed endpoint analyses, researchers can effectively benchmark their drug candidates against the current standard of care, paving the way for the next generation of targeted cancer therapeutics.

References

  • Evolving role of Sorafenib in the management of hepatocellular carcinoma - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC. (2009, January 21). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • The Role of Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma: An Update. (2015, June 29). MDPI. Retrieved March 21, 2026, from [Link]

  • Sorafenib inhibits growth and metastasis of hepatocellular carcinoma by blocking STAT3. (2014, January 7). World Journal of Gastroenterology. Retrieved March 21, 2026, from [Link]

  • Molecular mechanisms of sorafenib action in liver cancer cells. (2012, August 1). PubMed. Retrieved March 21, 2026, from [Link]

  • An Orthotopic Implantation Mouse Model of Hepatocellular Carcinoma with Underlying Liver Steatosis - PMC. (2021, March 2). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • The current landscape of therapies for hepatocellular carcinoma - PMC. (2023, March 14). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. (2011, November 24). PubMed. Retrieved March 21, 2026, from [Link]

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC. (2022, November 11). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • What's new in treating hepatocellular carcinoma, the most common liver cancer? (2023, April 14). University of Colorado Cancer Center. Retrieved March 21, 2026, from [Link]

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. (2021, October 26). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Sutureless Surgical Orthotopic Implantation Technique of Primary and Metastatic Cancer in the Liver of Mouse Models. (2020, December 15). In Vivo. Retrieved March 21, 2026, from [Link]

  • “Fast Pace of Drug Development” Prompts New Liver Cancer Guidelines. (2024, April 23). OncLive. Retrieved March 21, 2026, from [Link]

  • FDA Approves Treatment for Unresectable or Metastatic Hepatocellular Carcinoma. (2025, April 15). BioPharm International. Retrieved March 21, 2026, from [Link]

  • Drug Treatment for Advanced Hepatocellular Carcinoma: First-Line and Beyond - PMC. (2021, September 13). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Introducing our new model: Liver Orthotopic Xenograft mouse model. (2021, July 1). SMC Laboratories, Inc. Retrieved March 21, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking of 1,7-Naphthyridine Derivatives

This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies on 1,7-naphthyridine derivatives. We will delve into the rationale behind experimental choices, pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies on 1,7-naphthyridine derivatives. We will delve into the rationale behind experimental choices, present a detailed workflow, and offer methods for interpreting the resulting data to accelerate structure-based drug design efforts.

Introduction: The Therapeutic Promise of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core, a bicyclic heteroaromatic system, is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure serves as an excellent foundation for designing inhibitors that can target the ATP-binding pockets of various protein kinases with high affinity.[1] Kinase dysregulation is a hallmark of numerous diseases, including cancer, making them a critical class of drug targets.[1] Furthermore, derivatives of the related naphthyridine scaffold have shown potential as inhibitors for other crucial targets like Poly (ADP-ribose) polymerase (PARP), which is vital in DNA repair pathways.[2]

Molecular docking is an indispensable computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[3][4] By comparing the docking scores and interaction patterns of a series of 1,7-naphthyridine derivatives against one or more target proteins, researchers can:

  • Identify high-affinity binders: Prioritize compounds for synthesis and in vitro testing.

  • Elucidate Structure-Activity Relationships (SAR): Understand how specific chemical modifications influence binding.

  • Predict selectivity: Assess the likelihood of a compound binding to its intended target over off-targets.

This guide will use three therapeutically relevant protein targets as case studies: Epidermal Growth Factor Receptor (EGFR), Poly (ADP-ribose) polymerase-1 (PARP-1), and Cyclin-Dependent Kinase 2 (CDK2).

The Comparative Docking Workflow: A Rationale-Driven Approach

A successful docking study is more than just running software; it's a process of careful preparation and logical decision-making. Each step is designed to maximize the accuracy and predictive power of the simulation.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB 1. Target Selection (e.g., EGFR, PARP-1, CDK2) Ligand 2. Ligand Design (1,7-Naphthyridine Derivatives) PDB->Ligand PrepP 3. Receptor Preparation (Remove Water, Add Hydrogens) Ligand->PrepP PrepL 4. Ligand Preparation (Energy Minimization, Add Charges) PrepP->PrepL Grid 5. Grid Box Generation (Define Binding Site) PrepL->Grid Dock 6. Execute Docking (e.g., AutoDock Vina) Grid->Dock Pose 7. Pose Analysis (Binding Energy, RMSD) Dock->Pose Interaction 8. Interaction Analysis (H-Bonds, Pi-stacking) Pose->Interaction Compare 9. Comparative Analysis (Generate Tables & SAR) Interaction->Compare G cluster_protein EGFR Active Site M793 Met793 (Hinge) L718 Leu718 (Gatekeeper) C797 Cys797 Ligand ND-004 (1,7-Naphthyridine Core) Ligand->M793 H-Bond Ligand->L718 Hydrophobic Ligand->C797 vdW

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.